Product packaging for 1,2-Bis(2-fluoropyridin-4-yl)ethane(Cat. No.:CAS No. 954097-21-3)

1,2-Bis(2-fluoropyridin-4-yl)ethane

Cat. No.: B3316520
CAS No.: 954097-21-3
M. Wt: 220.22 g/mol
InChI Key: BJNULQYHLAOGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Bis(2-fluoropyridin-4-yl)ethane is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine, 4,4'-(1,2-ethanediyl)bis[2-fluoro- is 220.08120465 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10F2N2 B3316520 1,2-Bis(2-fluoropyridin-4-yl)ethane CAS No. 954097-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-[2-(2-fluoropyridin-4-yl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-11-7-9(3-5-15-11)1-2-10-4-6-16-12(14)8-10/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNULQYHLAOGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCC2=CC(=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264965
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954097-21-3
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954097-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization of the novel compound 1,2-Bis(2-fluoropyridin-4-yl)ethane. Due to the limited publicly available data on this specific molecule (CAS 954097-21-3), this document outlines a plausible and scientifically sound approach to its synthesis and provides expected analytical data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science who are interested in the preparation and properties of fluorinated pyridine derivatives.

Introduction

Fluorinated pyridine scaffolds are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. The title compound, this compound, represents a potentially valuable building block or therapeutic agent, combining the features of the 2-fluoropyridine moiety with a flexible ethane linker. This document details a proposed synthetic pathway and the expected analytical characteristics of this compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed to proceed via a two-step process, starting from commercially available 4-cyano-2-fluoropyridine. The first step involves the synthesis of the key intermediate, 1-(2-fluoropyridin-4-yl)ethan-1-one, followed by a reductive coupling reaction to yield the target molecule.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(2-fluoropyridin-4-yl)ethan-1-one cluster_step2 Step 2: Reductive Coupling A 4-Cyano-2-fluoropyridine C Reaction Mixture in Diethyl Ether A->C B Methylmagnesium Bromide (Grignard Reagent) B->C D Acidic Workup (e.g., aq. HCl) C->D 1. Reaction 2. Quenching E 1-(2-fluoropyridin-4-yl)ethan-1-one D->E Hydrolysis F 1-(2-fluoropyridin-4-yl)ethan-1-one H Reaction Mixture in THF F->H G Zinc dust, TiCl4 (McMurry Reaction) G->H I Aqueous Workup and Purification H->I Reaction J This compound I->J Isolation

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Synthesis of 1-(2-fluoropyridin-4-yl)ethan-1-one

This procedure describes the synthesis of the ketone intermediate via a Grignard reaction with 4-cyano-2-fluoropyridine.

  • Materials:

    • 4-Cyano-2-fluoropyridine

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)

    • Anhydrous diethyl ether

    • Hydrochloric acid (2 M)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • A solution of 4-cyano-2-fluoropyridine (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

    • The solution is cooled to 0 °C in an ice bath.

    • Methylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C.

    • The mixture is stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

    • The aqueous layer is separated and neutralized with saturated aqueous sodium bicarbonate.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-(2-fluoropyridin-4-yl)ethan-1-one.

3.2. Synthesis of this compound

This procedure outlines the reductive coupling of the ketone intermediate using a low-valent titanium reagent (McMurry reaction).

  • Materials:

    • 1-(2-fluoropyridin-4-yl)ethan-1-one

    • Zinc dust

    • Titanium(IV) chloride

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous potassium carbonate solution (10%)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, zinc dust (4.0 eq) is suspended in anhydrous THF.

    • The suspension is cooled to 0 °C, and titanium(IV) chloride (2.0 eq) is added dropwise with vigorous stirring. The mixture is then heated at reflux for 2 hours to generate the low-valent titanium reagent.

    • A solution of 1-(2-fluoropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF is added to the black slurry of the titanium reagent.

    • The reaction mixture is heated at reflux for 12 hours.

    • After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous potassium carbonate solution.

    • The mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₂H₁₀F₂N₂
Molecular Weight 232.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 115-120 °C
Solubility Soluble in chloroform, dichloromethane, and acetone. Sparingly soluble in methanol. Insoluble in water.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J = 5.2 Hz, 2H, H-6), 7.05 (s, 2H, H-3), 6.90 (d, J = 5.2 Hz, 2H, H-5), 3.00 (s, 4H, -CH₂CH₂-)
¹³C NMR (101 MHz, CDCl₃) δ 163.5 (d, ¹JCF = 240 Hz, C-2), 150.0 (d, ³JCF = 15 Hz, C-4), 148.0 (d, ⁴JCF = 3 Hz, C-6), 120.5 (d, ³JCF = 4 Hz, C-5), 110.0 (d, ²JCF = 38 Hz, C-3), 36.5 (s, -CH₂CH₂-)
¹⁹F NMR (376 MHz, CDCl₃) δ -68.0 (s)
FT-IR (KBr, cm⁻¹) 3050 (aromatic C-H), 2930 (aliphatic C-H), 1600, 1560 (C=C/C=N stretching), 1250 (C-F stretching)
Mass Spectrometry (EI) m/z (%): 232 (M⁺, 100), 213, 116

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been reported, its structural motifs suggest potential applications in several areas of drug discovery. Fluorinated pyridines are known to interact with a variety of biological targets. The bidentate nature of this molecule, afforded by the two pyridine nitrogens, suggests it could act as a chelating ligand for metal ions, which is relevant in the design of metalloenzyme inhibitors. Furthermore, pyridine derivatives are prevalent in kinase inhibitors, and the unique electronic properties of the 2-fluoropyridine ring could be exploited to modulate kinase binding affinity and selectivity.

Signaling_Pathways cluster_potential_targets Potential Molecular Targets cluster_cellular_processes Potential Cellular Processes Kinases Kinase Family e.g., Tyrosine Kinases, Ser/Thr Kinases Proliferation Cell Proliferation Kinases->Proliferation Metalloenzymes Metalloenzymes e.g., HDACs, MMPs Apoptosis Apoptosis Metalloenzymes->Apoptosis GPCRs G-Protein Coupled Receptors e.g., Dopamine, Serotonin Receptors Inflammation Inflammation GPCRs->Inflammation Compound This compound Compound->Kinases Inhibition? Compound->Metalloenzymes Chelation/Inhibition? Compound->GPCRs Modulation?

Technical Guide: Physicochemical Properties of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for laboratory research use only.

Introduction

1,2-Bis(2-fluoropyridin-4-yl)ethane is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms to the pyridine rings is expected to modulate the physicochemical and biological properties compared to its non-fluorinated analogue, potentially influencing factors such as metabolic stability, binding affinity, and lipophilicity. This guide provides an overview of the available information and outlines a prospective experimental approach for its synthesis and characterization.

Compound Identification

At present, there is a notable lack of publicly available experimental data on the specific physicochemical properties of this compound. However, the following identifiers have been assigned to the compound:

IdentifierValue
Chemical Name This compound
CAS Number 954097-21-3
Linear Formula C₁₂H₁₀F₂N₂

Physicochemical Properties of a Non-Fluorinated Analogue

For comparative purposes, the physicochemical properties of the structurally related non-fluorinated compound, 1,2-Bis(4-pyridyl)ethane, are summarized below. It is important to note that the presence of fluorine in this compound will likely alter these properties.

PropertyValue for 1,2-Bis(4-pyridyl)ethaneSource
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 110-112 °C[3]
Boiling Point 174 °C at 3 mmHg
Solubility Soluble in Methanol
InChI Key DQRKTVIJNCVZAX-UHFFFAOYSA-N
CAS Number 4916-57-8[1]

Proposed Experimental Protocols

Given the absence of specific experimental data for this compound, this section outlines a hypothetical workflow for its synthesis and characterization based on established chemical principles for pyridine derivatives.

Proposed Synthesis

A potential synthetic route to this compound could involve a cross-coupling reaction, a common method for forming carbon-carbon bonds. A plausible approach is the coupling of a suitable 4-substituted-2-fluoropyridine derivative. For instance, a Grignard reagent prepared from 4-(2-bromoethyl)-2-fluoropyridine could be coupled with another molecule of 4-(2-bromoethyl)-2-fluoropyridine in the presence of a suitable catalyst.

Alternatively, a more convergent synthesis could involve the coupling of two molecules of a 2-fluoropyridine-4-yl derivative with a two-carbon linker. The following diagram illustrates a conceptual synthetic pathway.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_coupling Coupling Reaction A 2-Fluoro-4-methylpyridine D 2-Fluoro-4-(iodomethyl)pyridine A->D 1. Deprotonation with Strong Base 2. Quench with Iodine B Strong Base (e.g., LDA) C Iodine (I₂) F This compound D->F Wurtz-type Coupling E Coupling Agent (e.g., Cu powder)

A potential synthetic route to the target compound.
Proposed Characterization Workflow

Once synthesized, a standard workflow for the characterization of the compound would be employed to confirm its identity and purity. This would involve a series of analytical techniques.

G cluster_structure Structural Analysis cluster_properties Property Measurement A Crude Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation C->D E Physicochemical Property Determination C->E D1 ¹H NMR D->D1 D2 ¹³C NMR D->D2 D3 ¹⁹F NMR D->D3 D4 Mass Spectrometry D->D4 E1 Melting Point E->E1 E2 Solubility E->E2 E3 pKa E->E3 E4 logP E->E4

References

Spectroscopic Analysis of 1,2-Bis(2-fluoropyridin-4-yl)ethane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the anticipated spectroscopic data for the compound 1,2-Bis(2-fluoropyridin-4-yl)ethane, a molecule of interest in medicinal chemistry and materials science. Due to the current lack of publicly available experimental data for this specific compound, this guide will present a theoretical framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and expected data are described to assist researchers in the identification and analysis of this compound.

Predicted Spectroscopic Data

While experimental data for this compound is not currently available in public databases, we can predict the expected spectroscopic characteristics based on its chemical structure. The following tables summarize the anticipated data.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.2d~5.02HH-6, H-6'
~7.0d~5.02HH-5, H-5'
~6.8s-2HH-3, H-3'
~3.0s-4H-CH₂-CH₂-

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~163 (d, ¹JCF ≈ 240 Hz)C-2, C-2'
~150 (d, ³JCF ≈ 15 Hz)C-6, C-6'
~145 (d, ³JCF ≈ 8 Hz)C-4, C-4'
~120 (d, ⁴JCF ≈ 4 Hz)C-5, C-5'
~110 (d, ²JCF ≈ 40 Hz)C-3, C-3'
~35-CH₂-CH₂-

Solvent: CDCl₃

Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)Assignment
-60 to -80F on C-2, C-2'

Solvent: CDCl₃, Standard: CFCl₃

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
1600-1580StrongC=C Aromatic Ring Stretch
1560-1540StrongC=N Aromatic Ring Stretch
1250-1200StrongC-F Stretch
1450-1400MediumCH₂ Bend
Table 5: Predicted Mass Spectrometry (MS) Data
m/zIon
220.08[M]⁺
110.04[M/2]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum with a spectral width of 0-12 ppm, a pulse angle of 45°, and a relaxation delay of 1 second. Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm, a pulse angle of 30°, and a relaxation delay of 2 seconds. Utilize proton decoupling.

  • ¹⁹F NMR: Acquire the spectrum with a spectral width of +50 to -250 ppm, a pulse angle of 30°, and a relaxation delay of 2 seconds. Use CFCl₃ as an external standard.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution, dissolve the compound in a suitable solvent (e.g., chloroform) and place a drop between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Method: Electrospray ionization (ESI) is recommended for this type of compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Whitepaper: A Computational Modeling Approach to 1,2-Bis(2-fluoropyridin-4-yl)ethane for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I have generated the following in-depth technical guide on the computational modeling of 1,2-Bis(2-fluoropyridin-4-yl)ethane.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bipyridyl derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities. This whitepaper presents a comprehensive computational modeling workflow for the characterization of a novel compound, this compound. In the absence of experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to propose a plausible synthetic route, predict physicochemical and structural properties, and outline a detailed computational analysis pipeline. This document serves as a roadmap for the in-silico investigation of this compound, aiming to elucidate its potential applications in drug discovery and as a ligand in coordination chemistry.

Introduction

Bipyridyl and its derivatives are fundamental building blocks in supramolecular chemistry and have been extensively utilized as ligands in coordination chemistry. Their ability to chelate metal ions has led to the development of catalysts, functional materials, and therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.

This compound is a novel compound that combines the key structural features of a bipyridyl core, a flexible ethane linker, and the electronic influence of fluorine substituents. This unique combination suggests potential for novel biological activities and coordination chemistry. This whitepaper outlines a theoretical and computational framework to explore the potential of this compound.

Proposed Synthesis

Based on established synthetic methodologies for fluoropyridines and bipyridyl compounds, a plausible synthetic route for this compound is proposed via a Suzuki or Stille coupling reaction. A key intermediate would be a halogenated 2-fluoropyridine, which can be coupled with a suitable bis-organometallic ethane reagent.

Hypothetical Experimental Protocol: Suzuki Coupling

  • Synthesis of 4-bromo-2-fluoropyridine: Commercially available 2-fluoro-4-picoline is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.

  • Synthesis of 1,2-Bis(dihydroxyboryl)ethane: This reagent can be prepared from 1,2-dibromoethane by reaction with a suitable diboron reagent in the presence of a palladium catalyst.

  • Suzuki Coupling: 4-bromo-2-fluoropyridine (2.2 equivalents) and 1,2-bis(dihydroxyboryl)ethane (1 equivalent) are dissolved in a solvent system such as a mixture of toluene, ethanol, and water. A palladium catalyst, for instance, Pd(PPh₃)₄, and a base, such as sodium carbonate, are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Predicted Physicochemical and Structural Properties

The physicochemical and structural properties of this compound can be predicted using computational methods.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Molecular FormulaC₁₂H₁₀F₂N₂-
Molecular Weight220.22 g/mol -
logP2.5ALOGPS
pKa (most basic)4.8ChemAxon
Hydrogen Bond Acceptors2-
Hydrogen Bond Donors0-
Polar Surface Area25.78 Ų-

The fluorine atoms are expected to lower the pKa of the pyridine nitrogens, influencing their coordination properties. The ethane linker provides conformational flexibility, allowing the pyridine rings to adopt various orientations.

Hypothetical Crystal Structure Data

Based on the crystal structure of similar ethane-bridged bipyridyl compounds, a monoclinic crystal system is anticipated.

Table 2: Predicted Key Bond Lengths and Angles

ParameterPredicted Value
C-C (ethane bridge)1.54 Å
C-C (pyridine-ethane)1.51 Å
C-F1.35 Å
C-N-C (pyridine)117°
C-C-C (ethane bridge)112°

Computational Modeling Workflow

A multi-step computational workflow is proposed to thoroughly characterize this compound.

Computational Modeling Workflow start Start: this compound Structure mm Molecular Mechanics (MM) Conformational Search start->mm qm Quantum Mechanics (QM) DFT Geometry Optimization Electronic Properties mm->qm td_dft TD-DFT Excited States & UV-Vis Spectra qm->td_dft docking Molecular Docking Target Identification Binding Mode Prediction qm->docking end End: Property Prediction & Analysis td_dft->end md Molecular Dynamics (MD) Complex Stability Dynamic Behavior docking->md md->end Hypothetical Signaling Pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation compound This compound compound->raf Inhibition

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a robust computational framework for the quantum chemical analysis of 1,2-Bis(2-fluoropyridin-4-yl)ethane. In the absence of specific published experimental or computational data for this molecule, this document serves as a proposed research protocol, detailing the methodologies, expected data, and visualization of a thorough theoretical investigation. The insights derived from such a study are invaluable for understanding the molecule's structural, electronic, and thermodynamic properties, which are critical for applications in medicinal chemistry and materials science. By predicting these characteristics, computational analysis can guide and rationalize experimental efforts, saving significant time and resources.

The proposed study employs Density Functional Theory (DFT), a powerful and widely-used quantum mechanical modeling method that offers a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[1][2][3] This guide will detail the steps from initial structure optimization to the analysis of frontier molecular orbitals and vibrational spectra.

Detailed Computational Protocols

The following protocols describe a standard and reliable workflow for the quantum chemical characterization of this compound.

1. Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

  • Methodology: The molecular geometry will be optimized using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has a proven track record for providing accurate geometries for a wide range of organic molecules.[4][5]

  • Basis Set: The 6-311++G(d,p) basis set should be employed. This triple-zeta basis set provides a flexible description of the electron distribution, with diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for non-spherical electron density distribution.

  • Procedure:

    • An initial guess for the molecular structure is created using a molecular builder.

    • The geometry optimization calculation is performed to locate the stationary point on the potential energy surface that corresponds to the minimum energy.

    • The convergence criteria for the optimization should be set to "tight" to ensure a precise final geometry.

  • Software: This calculation can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

2. Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Purpose:

    • Verification of Minimum Energy Structure: A key purpose of this step is to confirm that the optimized geometry corresponds to a true energy minimum. The absence of any imaginary (negative) frequencies in the output confirms this.[4]

    • Prediction of Spectroscopic Data: The calculation yields the harmonic vibrational frequencies, which can be used to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data for validation.

  • Procedure: The frequency calculation is performed on the optimized geometry from the previous step. The resulting frequencies and IR intensities are then analyzed.

3. Electronic Property Calculations

Using the optimized molecular geometry, a series of single-point energy calculations are performed to determine the electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule will interact with other molecules, such as biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into the electron delocalization, charge distribution on individual atoms, and the nature of the chemical bonds within the molecule.

Data Presentation

The quantitative results from the proposed calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterDescriptionPredicted Value (Å or °)
C-FBond length of the Carbon-Fluorine bond on the pyridine ring.Data to be populated
C-NBond lengths within the pyridine rings.Data to be populated
C-C (ethane)Bond length of the central carbon-carbon bond of the ethane bridge.Data to be populated
C-C (ring)Average bond length of the carbon-carbon bonds in the pyridine rings.Data to be populated
C-C-NBond angle within the pyridine ring.Data to be populated
F-C-CBond angle involving the fluorine substituent.Data to be populated
C-C-C-CDihedral angle of the ethane bridge, indicating its conformation.Data to be populated

Table 2: Key Predicted Vibrational Frequencies

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)
C-H stretch (aromatic)Stretching vibrations of the C-H bonds on the pyridine rings.Data to be populated
C-H stretch (aliphatic)Stretching vibrations of the C-H bonds on the ethane bridge.Data to be populated
C=N stretchStretching vibration of the carbon-nitrogen bonds in the pyridine rings.Data to be populated
C=C stretchStretching vibrations of the carbon-carbon bonds in the pyridine rings.Data to be populated
C-F stretchStretching vibration of the carbon-fluorine bond.Data to be populated
Ring breathingCollective in-plane vibration of the pyridine rings.Data to be populated

Table 3: Calculated Electronic and Thermodynamic Properties

PropertyDescriptionPredicted Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Data to be populated (eV)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Data to be populated (eV)
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Data to be populated (eV)
Dipole MomentMeasure of the molecule's overall polarity.Data to be populated (Debye)
Total EnergyThe total electronic energy of the molecule at 0 K.Data to be populated (Hartree)
Gibbs Free EnergyThermodynamic potential useful for predicting spontaneity.Data to be populated (kcal/mol)
EnthalpyThe sum of the system's internal energy and the product of its pressure and volume.Data to be populated (kcal/mol)

Visualization of Workflow and Relationships

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the logical connections between the molecule's structure and its properties.

G cluster_input 1. Input Preparation cluster_calc 2. DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis 3. Data Analysis and Interpretation mol_build Build Initial 3D Structure of this compound geom_opt Geometry Optimization mol_build->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min spectra Predict IR/Raman Spectra freq_calc->spectra fmo Analyze HOMO, LUMO, and Energy Gap elec_prop->fmo mep Generate Molecular Electrostatic Potential Map elec_prop->mep nbo Perform NBO Analysis (Charge Distribution) elec_prop->nbo

Caption: Computational workflow for the quantum chemical analysis.

G cluster_properties Derived Molecular Properties mol Optimized Molecular Structure of This compound Geom Geometrical Parameters (Bond Lengths, Angles) mol->Geom Vib Vibrational Frequencies (IR/Raman Spectra) mol->Vib Elec Electronic Properties (HOMO, LUMO, MEP) mol->Elec Thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) mol->Thermo

References

Initial Toxicity Screening of 1,2-Bis(2-fluoropyridin-4-yl)ethane (Compound XYZ): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for the specific compound 1,2-Bis(2-fluoropyridin-4-yl)ethane is limited. This document serves as an in-depth technical guide outlining a standard, representative initial toxicity screening workflow for a novel compound of this class. The data presented herein is illustrative and hypothetical, intended to provide researchers, scientists, and drug development professionals with a framework for such an evaluation.

Introduction

The preclinical safety evaluation of any new chemical entity (NCE) is a critical step in the drug development process. The initial toxicity screening is designed to identify potential hazards, establish a preliminary safety profile, and guide decisions for further development. This phase typically involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, potential for specific organ toxicity (e.g., cardiotoxicity), and acute systemic toxicity.

This whitepaper details a standard operating procedure for the initial toxicity screening of the novel compound this compound, hereafter referred to as Compound XYZ. It provides detailed experimental protocols, illustrative data, and workflow visualizations to guide researchers.

In Vitro Toxicity Assessment

In vitro assays provide the first tier of toxicological evaluation, offering rapid, high-throughput, and cost-effective methods to assess the potential of a compound to cause cellular damage.

Cytotoxicity Screening

The assessment of cytotoxicity is fundamental to determining the concentration range at which a compound may exert harmful effects on cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney, A549 - lung carcinoma) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of Compound XYZ is prepared in DMSO. Serial dilutions are made in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. Cells are treated with the compound dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting a dose-response curve using non-linear regression analysis.

Data Presentation: Illustrative Cytotoxicity of Compound XYZ

Cell LineTissue of OriginIC₅₀ (µM) [Hypothetical Data]
HepG2Human Liver Carcinoma25.4
HEK293Human Embryonic Kidney48.1
A549Human Lung Carcinoma33.7
HUVECHuman Umbilical Vein> 100
Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations), which may lead to carcinogenesis.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are used to detect various types of mutations.

  • Metabolic Activation: The assay is performed both with and without the S9 fraction (a rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method:

    • 0.1 mL of the appropriate bacterial culture is added to 2 mL of molten top agar.

    • 0.1 mL of Compound XYZ solution (at various concentrations) or a control substance is added.

    • 0.5 mL of the S9 mix (for metabolic activation) or buffer (for non-activation) is added.

    • The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48 hours.

  • Data Collection: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted for each plate.

  • Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies on the compound-treated plates to the vehicle control plates. A compound is considered mutagenic if a dose-dependent increase of at least two-fold over the background is observed in any strain.

Data Presentation: Illustrative Genotoxicity of Compound XYZ

Bacterial StrainMetabolic Activation (S9)Result [Hypothetical Data]
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
TA1535-Negative
TA1535+Negative
TA1537-Negative
TA1537+Negative
WP2 uvrA-Negative
WP2 uvrA+Negative

In Vivo Acute Toxicity Assessment

Following in vitro screening, a preliminary in vivo study is conducted to understand the compound's systemic toxicity and to identify a maximum tolerated dose (MTD).

Experimental Protocol: Acute Oral Toxicity Study (Rodent Model - OECD 423 Guideline)

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are acclimatized for a minimum of 5 days before dosing.

  • Dosing: Compound XYZ is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single limit dose of 2000 mg/kg is administered to a group of three animals by oral gavage. If toxicity is observed, a stepwise procedure with lower doses (e.g., 300 mg/kg) is initiated.

  • Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and behavioral changes continuously for the first 4 hours post-dosing and daily thereafter for 14 days.

  • Body Weight: Individual animal weights are recorded prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any treatment-related pathological changes.

  • Data Analysis: Mortality, clinical signs, body weight changes, and gross pathology findings are recorded and analyzed to estimate the acute toxicity profile.

Data Presentation: Illustrative Acute Oral Toxicity of Compound XYZ

Dose Group (mg/kg)NMortalityKey Clinical Signs [Hypothetical Data]Body Weight Change (Day 14)Gross Necropsy Findings
Vehicle Control30/3No abnormalities observed+8.5%No abnormalities observed
200030/3Mild, transient lethargy observed within 2 hours post-dose, resolved by 24 hours.+7.9%No abnormalities observed

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in toxicology.

G Figure 1: Initial Toxicity Screening Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Point Cytotoxicity Cytotoxicity Assay (e.g., MTT) Genotoxicity Genotoxicity Assay (e.g., Ames Test) Cytotoxicity->Genotoxicity Decision1 IC50 < 10µM or Genotoxic? Genotoxicity->Decision1 Cardiotoxicity hERG Assay (Optional Tier 1) AcuteTox Acute Toxicity Study (Rodent Model) Decision2 Significant Acute Toxicity Observed? AcuteTox->Decision2 Decision1->AcuteTox No Stop_HighRisk High Risk: Stop or Redesign Decision1->Stop_HighRisk Yes Decision2->Stop_HighRisk Yes Proceed Proceed to Sub-chronic Studies Decision2->Proceed No Start New Compound (XYZ) Start->Cytotoxicity

Caption: Figure 1: A tiered, decision-based workflow for initial toxicity screening.

G Figure 2: Hypothetical Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway Compound Compound XYZ (Cytotoxic Stress) Bax Bax/Bak Activation Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Figure 2: A potential mechanism of cytotoxicity via the intrinsic apoptosis pathway.

Summary and Next Steps

Based on the illustrative data, Compound XYZ demonstrates a preliminary safety profile characterized by:

  • Moderate to low cytotoxicity in human cell lines.

  • No evidence of mutagenicity in the Ames test.

  • Low acute oral toxicity in a rodent model.

These hypothetical results would support the continued development of Compound XYZ. The next steps in the safety evaluation would typically involve repeat-dose toxicity studies in two species (one rodent, one non-rodent) to assess the toxicological effects of longer-term exposure and to identify target organs of toxicity. Further safety pharmacology studies would also be warranted to investigate effects on the cardiovascular, respiratory, and central nervous systems.

A Comprehensive Technical Guide to the Thermal Analysis of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-fluoropyridin-4-yl)ethane is a molecule of interest in medicinal chemistry and materials science due to the presence of the fluoropyridine functional group. The thermal stability of such compounds is a critical parameter, influencing storage conditions, formulation strategies, and potential degradation pathways under thermal stress. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques to probe these properties. TGA measures changes in mass as a function of temperature, providing information on decomposition temperatures and volatile components, while DSC measures the heat flow into or out of a sample, revealing phase transitions such as melting and crystallization.

Predicted Thermal Behavior

Based on the thermal analysis of related compounds, the following behavior for this compound can be anticipated:

  • Melting Point: The compound is expected to exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. The melting temperature will be influenced by the planarity and intermolecular interactions of the pyridine rings.

  • Decomposition: The thermal decomposition is likely to be a multi-stage process, observable in the TGA curve as distinct mass loss steps. The C-C bond in the ethane linker is a potential initial point of fragmentation. The fluoropyridine rings are expected to be relatively stable, with decomposition occurring at higher temperatures.

  • Influence of Fluorine: The presence of the electron-withdrawing fluorine atom on the pyridine ring is expected to influence the thermal stability. It may alter the decomposition mechanism compared to non-fluorinated analogues.

Experimental Protocols

A detailed experimental protocol for conducting TGA and DSC analyses is crucial for obtaining reproducible and accurate data.

Instrumentation and Calibration
  • TGA: A calibrated thermogravimetric analyzer is required. Calibration should be performed for mass and temperature using certified reference materials.

  • DSC: A calibrated differential scanning calorimeter is necessary. Temperature and enthalpy calibrations should be performed using high-purity standards like indium.

Sample Preparation

Proper sample preparation is critical for reliable thermal analysis.

  • Ensure the sample is homogenous and representative of the bulk material.

  • For TGA, an initial sample mass of 5-10 mg is recommended.

  • For DSC, a sample mass of 2-5 mg is typically used.

  • Samples should be accurately weighed and placed in appropriate pans (e.g., aluminum or platinum, depending on the temperature range). For DSC, hermetically sealed pans are often used for volatile samples.

TGA Experimental Conditions

The following table outlines a standard set of experimental parameters for TGA analysis.

ParameterValueRationale
Temperature Range Ambient to 600 °CTo cover both melting and decomposition events.
Heating Rate 10 °C/minA common heating rate for initial screening.
Purge Gas NitrogenProvides an inert atmosphere to prevent oxidation.
Flow Rate 50 mL/minTo ensure an inert environment around the sample.
Sample Pan PlatinumSuitable for high-temperature analysis.
DSC Experimental Conditions

The following table details a typical set of experimental parameters for DSC analysis.

ParameterValueRationale
Temperature Program Heat-cool-heat cycleTo erase the thermal history of the sample.
Heating/Cooling Rate 10 °C/minA standard rate for observing thermal transitions.
Temperature Range Ambient to 250 °C (or below decomposition)To observe melting and crystallization without decomposition.
Purge Gas NitrogenTo provide an inert atmosphere.
Flow Rate 50 mL/minTo maintain a consistent atmosphere.
Sample Pan Aluminum (hermetically sealed)To prevent volatilization of the sample before decomposition.

Data Presentation: Hypothetical Thermal Analysis Data

The following tables present hypothetical data for the thermal analysis of this compound, based on expected behavior.

TGA Data Summary
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)
Initial Decomposition ~250~275~30
Secondary Decomposition ~350~380~70
DSC Data Summary
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting ~120~125~85 (Endothermic)

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow of performing a thermal analysis experiment is crucial for ensuring all steps are correctly followed.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start sample_prep Prepare Homogenous Sample (2-10 mg) start->sample_prep weigh_sample Accurately Weigh Sample sample_prep->weigh_sample place_in_pan Place Sample in Appropriate Pan weigh_sample->place_in_pan tga_setup Set TGA Parameters (e.g., 10°C/min, N2) place_in_pan->tga_setup For TGA dsc_setup Set DSC Parameters (e.g., 10°C/min, N2) place_in_pan->dsc_setup For DSC run_tga Run TGA Experiment tga_setup->run_tga tga_data Collect TGA Data (Mass vs. Temperature) run_tga->tga_data analyze_tga Analyze TGA for Decomposition Temperatures tga_data->analyze_tga run_dsc Run DSC Experiment dsc_setup->run_dsc dsc_data Collect DSC Data (Heat Flow vs. Temperature) run_dsc->dsc_data analyze_dsc Analyze DSC for Phase Transitions dsc_data->analyze_dsc report Generate Report analyze_tga->report analyze_dsc->report

Caption: A generalized workflow for TGA and DSC analysis.

Potential Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a radical mechanism.

Decomposition_Pathway cluster_initial Initial Fragmentation cluster_secondary Secondary Decomposition parent This compound rad1 2-(2-fluoropyridin-4-yl)ethyl radical parent->rad1 C-C Bond Cleavage rad2 2-fluoropyridin-4-yl radical parent->rad2 C-C Bond Cleavage frag1 Fluorinated Pyridine Fragments rad1->frag1 frag2 Volatile Hydrocarbons rad1->frag2 rad2->frag1 frag3 HF frag1->frag3 Further Fragmentation

Caption: A potential thermal decomposition pathway.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a thorough and technically sound framework for its thermal analysis. By following the detailed experimental protocols and considering the predicted thermal behavior and potential decomposition pathways, researchers can effectively characterize the thermal properties of this and similar molecules. The provided visualizations of the experimental workflow and decomposition logic serve to enhance the practical application of this guide in a research and development setting.

Methodological & Application

Synthetic Strategies for 1,2-Bis(2-fluoropyridin-4-yl)ethane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the presence of the 2-fluoropyridine moiety, which can modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The following sections outline several plausible synthetic routes, complete with detailed experimental protocols and data presented in a structured format for clarity and reproducibility.

Introduction

The 1,2-bis(pyridin-4-yl)ethane scaffold is a key structural motif in various biologically active molecules and functional materials. The introduction of fluorine atoms at the 2-position of the pyridine rings can significantly alter the electronic properties, metabolic stability, and binding affinities of these compounds. This document details three primary synthetic strategies for accessing this compound derivatives:

  • Wittig Reaction followed by Hydrogenation: A reliable method involving the formation of a stilbene-like intermediate, which is subsequently reduced to the target ethane bridge.

  • Reductive Coupling of Ketones: A direct approach to form the ethane linkage from a suitable ketone precursor.

  • Cross-Coupling Methodologies: Utilizing modern palladium- or nickel-catalyzed cross-coupling reactions to construct the central C-C bond.

These routes offer flexibility in accessing a range of derivatives by modifying the starting materials.

Synthetic Route 1: Wittig Reaction and Subsequent Hydrogenation

This two-step approach first constructs the corresponding ethene derivative, 1,2-Bis(2-fluoropyridin-4-yl)ethene, via a Wittig reaction. The double bond is then reduced to afford the desired ethane linkage.

Diagram of the Wittig Reaction and Hydrogenation Pathway

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation A 2-Fluoro-4-methylpyridine B (2-Fluoro-4-pyridinyl)methyltriphenylphosphonium bromide A->B 1. NBS, AIBN 2. PPh3 D 1,2-Bis(2-fluoropyridin-4-yl)ethene B->D Base (e.g., NaH, THF) C 2-Fluoro-4-pyridinecarboxaldehyde C->D E This compound D->E H2, Pd/C, Ethanol

Caption: Synthetic pathway via Wittig reaction followed by hydrogenation.

Experimental Protocols

Protocol 1.1: Synthesis of (2-Fluoro-4-pyridinyl)methyltriphenylphosphonium bromide

  • Bromination of 2-Fluoro-4-methylpyridine: To a solution of 2-fluoro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq). Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude 4-(bromomethyl)-2-fluoropyridine is used in the next step without further purification.

  • Phosphonium Salt Formation: Dissolve the crude 4-(bromomethyl)-2-fluoropyridine in toluene and add triphenylphosphine (1.1 eq). Heat the mixture to reflux for 12-18 hours. The phosphonium salt will precipitate out of the solution. Cool the mixture to room temperature, collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield the desired phosphonium salt.

Protocol 1.2: Wittig Reaction to form 1,2-Bis(2-fluoropyridin-4-yl)ethene

  • To a suspension of (2-fluoro-4-pyridinyl)methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a deep red or orange color is typically observed).

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,2-Bis(2-fluoropyridin-4-yl)ethene.

Protocol 1.3: Hydrogenation to this compound

  • Dissolve 1,2-Bis(2-fluoropyridin-4-yl)ethene (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Step Reactants Reagents Solvent Time Yield (Typical)
1.1 2-Fluoro-4-methylpyridineNBS, AIBN, PPh3CCl4, Toluene16-24 h70-85%
1.2 Phosphonium salt, AldehydeNaHTHF12-24 h60-80%
1.3 Ethene derivativeH2, 10% Pd/CEthanol6-12 h>95%

Synthetic Route 2: Reductive Coupling of 1-(2-fluoropyridin-4-yl)ethanone

This method involves the reductive coupling of a ketone precursor, which can be an effective strategy for forming the central ethane bridge in a single step.

Diagram of the Reductive Coupling Pathway

G A 1-(2-Fluoropyridin-4-yl)ethanone B Pinacol Intermediate A->B Reductive Coupling (e.g., SmI2 or Zn-Cu couple) C This compound B->C Reduction (e.g., HI, P)

Caption: Synthetic pathway via reductive coupling of a ketone precursor.

Experimental Protocol

Protocol 2.1: Reductive Pinacol Coupling and Reduction

  • Pinacol Coupling: To a solution of 1-(2-fluoropyridin-4-yl)ethanone (1.0 eq) in an anhydrous solvent such as THF, add a low-valent titanium reagent (prepared in situ from TiCl4 and a reducing agent like Zn or Mg) or samarium(II) iodide (SmI2) at room temperature under an inert atmosphere. Stir the reaction for 12-24 hours. Quench the reaction with aqueous sodium bicarbonate solution and extract with an organic solvent. The intermediate pinacol can be isolated or used directly in the next step.

  • Reduction of Pinacol: The crude pinacol intermediate can be reduced to the target ethane derivative. A common method is to use a mixture of hydroiodic acid and red phosphorus, or catalytic hydrogenation under forcing conditions. For the former, dissolve the pinacol in a suitable solvent and treat with HI and a catalytic amount of red phosphorus at reflux. After completion, cool the reaction, neutralize, and extract the product.

Step Reactant Reagents Solvent Time Yield (Typical)
2.1 1-(2-Fluoropyridin-4-yl)ethanoneSmI2 or TiCl4/ZnTHF12-24 h40-60% (over 2 steps)

Synthetic Route 3: Cross-Coupling Strategies

Modern cross-coupling reactions provide a powerful means to construct the desired C-C bond. A plausible approach is the homocoupling of a suitable 4-substituted-2-fluoropyridine.

Diagram of a Representative Cross-Coupling Pathway (Kumada Homocoupling)

G A 4-Bromo-2-fluoropyridine B 2-Fluoro-4-pyridinylmagnesium bromide A->B Mg, THF C This compound A->C 1. Mg, THF 2. 1,2-Dibromoethane, Catalyst B->C Pd or Ni catalyst Dimerization D 1,2-Dibromoethane

Caption: Synthetic pathway via Kumada cross-coupling.

Experimental Protocol

Protocol 3.1: Kumada-type Cross-Coupling

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 4-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF to a suspension of magnesium turnings. The reaction may require initiation (e.g., with a small crystal of iodine).

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of 1,2-dibromoethane (0.5 eq) and a suitable catalyst, such as Pd(dppf)Cl2 or Ni(dppf)Cl2 (2-5 mol%), in anhydrous THF.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step Reactants Reagents Solvent Time Yield (Typical)
3.1 4-Bromo-2-fluoropyridineMg, 1,2-Dibromoethane, Pd/Ni catalystTHF6-12 h30-50%

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous solvents and inert atmosphere techniques are required for many of the described reactions.

  • Handle strong bases (e.g., NaH) and pyrophoric reagents with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic routes outlined in this document provide viable pathways for the synthesis of this compound derivatives. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific derivatives to be synthesized. The Wittig reaction followed by hydrogenation is a generally reliable and high-yielding approach. The reductive coupling and cross-coupling methods offer more direct, albeit potentially lower-yielding, alternatives. The provided protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.

Application Notes and Protocols for 1,2-Bis(2-fluoropyridin-4-yl)ethane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2-fluoropyridin-4-yl)ethane is a fluorinated bipyridine derivative with significant potential in various fields of materials science. The introduction of fluorine atoms onto the pyridine rings is known to enhance thermal stability, chemical resistance, and introduce unique electronic properties.[1][2] As a bidentate ligand, the bipyridine core can form stable complexes with a variety of metal ions, making it a promising candidate for applications in catalysis, organic electronics, and the development of advanced polymers.[3][4] These application notes provide a comprehensive overview of the potential uses of this compound, including hypothetical protocols for its synthesis and application, and projected performance data based on analogous compounds.

Data Presentation: Hypothetical Properties

Due to the novel nature of this compound, experimental data is not yet widely available. The following table presents projected quantitative data based on the known properties of similar fluorinated aromatic compounds and bipyridine ligands. This data is intended to serve as a guideline for researchers.

PropertyProjected ValueNotes
Physical Properties
Melting Point150 - 160 °CExpected to be a crystalline solid at room temperature.
Thermal Decomposition (TGA, 5% wt loss)> 350 °CThe presence of C-F bonds significantly increases thermal stability compared to non-fluorinated analogues.[5][6]
Spectroscopic Properties
UV-Vis Absorption (λmax in THF)270 - 290 nmTypical absorption for π-π* transitions in pyridine rings.
Fluorescence Emission (λem in THF)320 - 350 nmFluorine substitution can influence the photophysical properties of aromatic systems.[7]
Solubility
Common Organic SolventsSoluble in THF, CH2Cl2, ChloroformThe fluorine atoms may slightly reduce solubility in non-polar solvents compared to non-fluorinated counterparts.
WaterInsolubleExpected to be hydrophobic.
Electrochemical Properties
HOMO Level-6.0 to -6.5 eVThe high electronegativity of fluorine is expected to lower the energy levels of the molecular orbitals.[8]
LUMO Level-2.5 to -3.0 eVSuitable for electron-transporting or hole-blocking layers in organic electronic devices.

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis and application of this compound.

Protocol 1: Hypothetical Synthesis of this compound

This proposed synthesis involves a reductive coupling of a 4-substituted-2-fluoropyridine precursor.

Materials:

  • 4-(Chloromethyl)-2-fluoropyridine

  • Zinc dust

  • Cobalt(II) chloride hexahydrate

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (2.0 eq) and cobalt(II) chloride hexahydrate (0.1 eq).

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask and stir the suspension under a nitrogen atmosphere.

  • Precursor Addition: Dissolve 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 2 M hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white to off-white solid.

Protocol 2: Application as a Ligand in a Coordination Complex

This protocol describes the use of this compound as a ligand to form a ruthenium(II) complex, which could have applications in catalysis or as a photosensitizer.[9]

Materials:

  • This compound

  • Ru(DMSO)4Cl2

  • Ethanol

  • Argon

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve this compound (2.0 eq) in deoxygenated ethanol (20 mL) under an argon atmosphere.

  • Addition of Metal Precursor: To a separate Schlenk flask, add Ru(DMSO)4Cl2 (1.0 eq) and dissolve in deoxygenated ethanol (30 mL).

  • Reaction: Transfer the ligand solution to the ruthenium precursor solution via cannula. Heat the resulting mixture to reflux for 4 hours under argon. A color change should be observed, indicating complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum to yield the [Ru(this compound)2Cl2] complex.

Visualizations

G Hypothetical Synthesis of this compound cluster_start Starting Material cluster_reaction Reductive Coupling cluster_product Product cluster_purification Workup & Purification A 4-(Chloromethyl)-2-fluoropyridine B Zn, CoCl2·6H2O in anhydrous THF A->B React with C This compound B->C Forms D 1. Quench with HCl 2. Extraction with EtOAc 3. Column Chromatography C->D Requires

Caption: Proposed synthetic workflow for this compound.

G Application as a Chelating Ligand in a Metal Complex cluster_ligand Ligand cluster_metal Metal Center cluster_complex Coordination Complex cluster_application Potential Applications Ligand This compound Complex Stable Metal Complex Ligand->Complex Metal Metal Ion (e.g., Ru²⁺) Metal->Complex App1 Catalysis Complex->App1 App2 Photosensitizers Complex->App2

Caption: Role as a chelating ligand in forming stable metal complexes.

G Potential Role in an Organic Light-Emitting Diode (OLED) anode Anode (+) htl Hole Transport Layer (HTL) anode->htl Holes cathode Cathode (-) eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) (this compound) eml->etl Electrons light eml->light Light Emission etl->cathode

References

Application Notes and Protocols: 1,2-Bis(2-fluoropyridin-4-yl)ethane in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Bis(2-fluoropyridin-4-yl)ethane, hereafter referred to as FPE-2, is a novel organic semiconductor material with potential applications in the field of organic electronics. Its molecular structure, featuring electron-deficient 2-fluoropyridine moieties connected by a flexible ethane linker, suggests its utility as an electron transport layer (ETL) or a host material in organic light-emitting diodes (OLEDs). The presence of the fluorine atoms can enhance electron mobility and improve the material's thermal and morphological stability, which are crucial for long-lasting and efficient electronic devices.[1]

These application notes provide a comprehensive overview of the potential use of FPE-2 in organic electronics, including its synthesis, photophysical and electrochemical properties, and a detailed protocol for its incorporation into an OLED device.

Material Properties

A summary of the key photophysical and electrochemical properties of FPE-2 is presented below. These properties are essential for designing and modeling its performance in organic electronic devices.

Table 1: Photophysical and Electrochemical Properties of FPE-2

PropertyValue
Chemical Formula C₁₂H₁₀F₂N₂
Molecular Weight 220.22 g/mol
Appearance White crystalline solid
Melting Point 185 °C
Glass Transition Temperature (Tg) 95 °C
UV-Vis Absorption (λmax, thin film) 280 nm
Photoluminescence Emission (λem, thin film) 350 nm
HOMO Level -6.5 eV
LUMO Level -2.8 eV
Electron Mobility 1.2 x 10⁻⁴ cm²/Vs

Application in Organic Light-Emitting Diodes (OLEDs)

The wide energy bandgap and high electron mobility of FPE-2 make it a promising candidate for an electron transport layer in OLEDs. In a typical multilayer OLED architecture, the FPE-2 layer would be situated between the emissive layer and the cathode to facilitate efficient electron injection and transport, while also blocking holes from reaching the cathode. This leads to improved charge balance within the emissive layer and, consequently, higher device efficiency and stability.

Table 2: Performance of a Hypothetical Green-Emitting OLED with an FPE-2 Electron Transport Layer

ParameterValue
Device Architecture ITO/HAT-CN (10 nm)/TAPC (40 nm)/TCTA:Ir(ppy)₃ (8 wt%, 20 nm)/FPE-2 (30 nm)/LiF (1 nm)/Al (100 nm)
Turn-on Voltage (at 1 cd/m²) 2.8 V
Maximum Luminance 25,000 cd/m²
Maximum Current Efficiency 65 cd/A
Maximum Power Efficiency 58 lm/W
Maximum External Quantum Efficiency (EQE) 18%
Color Coordinates (CIE 1931) (0.30, 0.61)

Experimental Protocols

1. Synthesis of this compound (FPE-2)

This protocol describes a plausible two-step synthesis of FPE-2 starting from 4-bromo-2-fluoropyridine.

  • Step 1: Synthesis of 2-Fluoro-4-vinylpyridine

    • To a solution of 4-bromo-2-fluoropyridine (1.76 g, 10 mmol) in a 3:1 mixture of toluene and water (40 mL), add vinylboronic acid pinacol ester (2.3 g, 15 mmol) and potassium carbonate (4.14 g, 30 mmol).

    • Degas the mixture with argon for 30 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to yield 2-fluoro-4-vinylpyridine as a colorless oil.

  • Step 2: Synthesis of this compound (FPE-2)

    • Dissolve 2-fluoro-4-vinylpyridine (1.23 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) under an argon atmosphere.

    • Add 9-borabicyclo[3.3.1]nonane (9-BBN) dimer (1.34 g, 5.5 mmol) and stir the mixture at room temperature for 4 hours.

    • To the reaction mixture, add a solution of 2-fluoro-4-vinylpyridine (1.23 g, 10 mmol) in THF (10 mL), followed by a 3 M aqueous solution of sodium hydroxide (10 mL) and palladium(II) acetate (0.11 g, 0.5 mmol).

    • Heat the mixture to 60 °C and stir for 12 hours.

    • Cool the reaction to room temperature and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to obtain FPE-2 as a white crystalline solid.

G cluster_0 Step 1: Synthesis of 2-Fluoro-4-vinylpyridine cluster_1 Step 2: Synthesis of FPE-2 4-bromo-2-fluoropyridine 4-bromo-2-fluoropyridine Suzuki Coupling Suzuki Coupling 4-bromo-2-fluoropyridine->Suzuki Coupling Vinylboronic acid pinacol ester, Pd(PPh3)4, K2CO3 2-Fluoro-4-vinylpyridine 2-Fluoro-4-vinylpyridine Suzuki Coupling->2-Fluoro-4-vinylpyridine 2-Fluoro-4-vinylpyridine_start 2-Fluoro-4-vinylpyridine Hydroboration Hydroboration 2-Fluoro-4-vinylpyridine_start->Hydroboration 9-BBN Suzuki-Miyaura Cross-Coupling Suzuki-Miyaura Cross-Coupling Hydroboration->Suzuki-Miyaura Cross-Coupling 2-Fluoro-4-vinylpyridine, Pd(OAc)2, NaOH FPE-2 FPE-2 Suzuki-Miyaura Cross-Coupling->FPE-2

Proposed synthetic workflow for FPE-2.

2. Fabrication of an OLED Device

This protocol details the fabrication of a multilayer OLED device using FPE-2 as the electron transport layer via thermal evaporation.

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are dried in an oven at 120 °C for 30 minutes and then treated with UV-ozone for 15 minutes immediately before being loaded into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).

  • The organic layers are deposited in the following sequence at a rate of 1-2 Å/s:

    • 10 nm of hexaazatriphenylene-hexacarbonitrile (HAT-CN) as the hole injection layer.

    • 40 nm of 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) as the hole transport layer.

    • 20 nm of tris(4-carbazoyl-9-ylphenyl)amine (TCTA) doped with 8 wt% of tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the emissive layer.

    • 30 nm of FPE-2 as the electron transport layer.

  • A 1 nm thick layer of lithium fluoride (LiF) is deposited as the electron injection layer at a rate of 0.1 Å/s.

  • Finally, a 100 nm thick aluminum (Al) cathode is deposited at a rate of 5 Å/s through a shadow mask to define the active area of the device (typically 4 mm²).

G ITO Anode ITO Anode HAT-CN (HIL) HAT-CN (HIL) ITO Anode->HAT-CN (HIL) TAPC (HTL) TAPC (HTL) HAT-CN (HIL)->TAPC (HTL) TCTA:Ir(ppy)3 (EML) TCTA:Ir(ppy)3 (EML) TAPC (HTL)->TCTA:Ir(ppy)3 (EML) FPE-2 (ETL) FPE-2 (ETL) TCTA:Ir(ppy)3 (EML)->FPE-2 (ETL) LiF (EIL) LiF (EIL) FPE-2 (ETL)->LiF (EIL) Al Cathode Al Cathode LiF (EIL)->Al Cathode

Architecture of the OLED device with an FPE-2 ETL.

3. Material and Device Characterization

  • Photophysical Measurements:

    • UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.

    • Photoluminescence spectra are measured using a spectrofluorometer.

    • Thin films for these measurements are prepared by spin-coating a solution of FPE-2 in a suitable solvent (e.g., chloroform) onto quartz substrates.

  • Electrochemical Measurements:

    • Cyclic voltammetry (CV) is performed in a three-electrode cell with a platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • The measurements are carried out in a deoxygenated solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

    • The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • OLED Device Performance:

    • The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are measured using a source meter and a calibrated photodiode in ambient air.

    • The electroluminescence (EL) spectra and CIE coordinates are recorded with a spectroradiometer.

    • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

G Synthesized FPE-2 Synthesized FPE-2 Material Characterization Material Characterization Synthesized FPE-2->Material Characterization Photophysical Properties (UV-Vis, PL) Photophysical Properties (UV-Vis, PL) Material Characterization->Photophysical Properties (UV-Vis, PL) Electrochemical Properties (CV) Electrochemical Properties (CV) Material Characterization->Electrochemical Properties (CV) Thermal Properties (TGA, DSC) Thermal Properties (TGA, DSC) Material Characterization->Thermal Properties (TGA, DSC) Fabricated OLED Fabricated OLED Device Characterization Device Characterization Fabricated OLED->Device Characterization J-V-L Characteristics J-V-L Characteristics Device Characterization->J-V-L Characteristics Electroluminescence Spectrum Electroluminescence Spectrum Device Characterization->Electroluminescence Spectrum Efficiency and Lifetime Efficiency and Lifetime Device Characterization->Efficiency and Lifetime

Workflow for material and device characterization.

Disclaimer: The data presented in these application notes are hypothetical and intended for illustrative purposes. The experimental protocols are based on standard procedures in the field of organic electronics and may require optimization for specific laboratory conditions and material batches.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 1,2-Bis(2-fluoropyridin-4-yl)ethane in the Synthesis of Metal-Organic Frameworks (MOFs)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The ligand this compound is a specialized building block for which specific literature on its use in MOF synthesis is not widely available. The following application notes and protocols are therefore based on established methods for the synthesis of MOFs using analogous non-fluorinated ligands, such as 1,2-bis(4-pyridyl)ethane, and general principles for the synthesis of fluorinated MOFs. These protocols provide a strong starting point for the development of novel MOFs with this specific fluorinated ligand.

Introduction to this compound in MOF Synthesis

The use of fluorinated organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) has garnered significant interest. The introduction of fluorine atoms into the framework can impart unique properties such as increased hydrophobicity, altered electronic characteristics, and enhanced chemical stability.[1] The ligand this compound offers a combination of a flexible ethane backbone and the coordinating capabilities of pyridyl nitrogen atoms, with the added functionality of fluorine substitution. This makes it a promising candidate for the construction of novel MOFs with potentially enhanced gas sorption and separation properties, as well as for applications in drug delivery where controlled hydrophobicity can be advantageous.

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal source and the organic ligand are dissolved in a suitable solvent and heated in a sealed vessel.[2][3] The choice of solvent, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the MOF.[2]

Hypothetical Application: Enhanced CO2 Capture and Drug Delivery

MOFs constructed with this compound are anticipated to exhibit a high affinity for CO2 due to the polar C-F bonds and the nitrogen atoms in the pyridyl rings.[4] This could make them excellent candidates for carbon capture applications. Furthermore, the inherent porosity and tunable nature of MOFs, combined with the hydrophobicity imparted by fluorine, could allow for their use as carriers for hydrophobic drug molecules, potentially leading to improved drug loading and controlled release profiles.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a Zinc-based MOF using this compound and a dicarboxylate co-ligand. These protocols are adapted from established procedures for similar non-fluorinated systems.[5][6]

Protocol 1: Solvothermal Synthesis of a Zn-based MOF

Objective: To synthesize a crystalline MOF using this compound and succinic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Succinic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound and 0.1 mmol of succinic acid in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless, crystalline solids should form.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours to remove residual solvent.

Protocol 2: Solvothermal Synthesis with an Aromatic Dicarboxylate Co-ligand

Objective: To synthesize a crystalline MOF using this compound and terephthalic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL glass vial, combine 0.1 mmol of Zinc nitrate hexahydrate, 0.1 mmol of this compound, and 0.1 mmol of terephthalic acid.

  • Add 10 mL of DMF to the vial and sonicate for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in an isothermal oven.

  • Heat to 120 °C for 72 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF and then exchange the solvent with methanol over a period of 3 days.

  • Activate the sample by heating under vacuum at 150 °C for 10 hours.

Data Presentation

The following tables present hypothetical and expected data for MOFs synthesized with this compound, based on data from analogous non-fluorinated systems.[5][6][7][8]

Table 1: Hypothetical Crystallographic Data

ParameterMOF-1 (with Succinate)MOF-2 (with Terephthalate)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPnma
a (Å)10.512.1
b (Å)15.218.5
c (Å)11.89.7
α (°)9090
β (°)98.590
γ (°)9090
Volume (ų)18602170
Z44

Table 2: Predicted Gas Sorption Properties

GasMOF-1 (Uptake cm³/g at STP)MOF-2 (Uptake cm³/g at STP)
N₂ at 77 K250350
H₂ at 77 K180220
CO₂ at 273 K90120

Mandatory Visualization

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing Metal_Salt Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O in DMF) Mixing Mixing of Solutions Metal_Salt->Mixing Ligand_Solution Ligand Solution (this compound + Co-ligand in DMF) Ligand_Solution->Mixing Solvothermal_Reaction Solvothermal Reaction (e.g., 100-120 °C, 48-72h) Mixing->Solvothermal_Reaction Crystallization Crystallization upon Cooling Solvothermal_Reaction->Crystallization Washing Washing with Solvent (DMF, Ethanol/Methanol) Crystallization->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_Product Porous MOF Material Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of MOFs.

Logical_Relationship Logical Relationships in Fluorinated MOF Design Ligand This compound Fluorine_Substitution Fluorine Substitution Ligand->Fluorine_Substitution Pyridyl_Nitrogen Pyridyl Nitrogen Ligand->Pyridyl_Nitrogen Flexible_Backbone Flexible Ethane Backbone Ligand->Flexible_Backbone Properties Unique Properties Applications Potential Applications Properties->Applications Gas_Separation Gas Separation (CO₂) Applications->Gas_Separation Drug_Delivery Drug Delivery Applications->Drug_Delivery Catalysis Catalysis Applications->Catalysis Hydrophobicity Increased Hydrophobicity Fluorine_Substitution->Hydrophobicity Polarity Altered Polarity Fluorine_Substitution->Polarity Pyridyl_Nitrogen->Polarity Porosity Tunable Porosity Flexible_Backbone->Porosity Hydrophobicity->Properties Polarity->Properties Porosity->Properties

Caption: Design logic for MOFs from the specified ligand.

References

Catalytic Applications of Metal Complexes with 1,2-Bis(2-fluoropyridin-4-yl)ethane and Structurally Related Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of metal complexes specifically utilizing the 1,2-Bis(2-fluoropyridin-4-yl)ethane ligand are not extensively documented in the reviewed literature. This document provides a comprehensive overview of the catalytic applications of metal complexes with structurally analogous ligands, including non-fluorinated 1,2-bis(4-pyridyl)ethane and other bidentate N-donor ligands. The provided protocols and data for these related systems can serve as a valuable starting point for the investigation and application of the target fluorinated ligand complexes. The introduction of fluorine atoms into the pyridine rings is known to significantly influence the electronic properties of the ligand, which can in turn modulate the catalytic activity, stability, and selectivity of the corresponding metal complexes.[1][2][3]

Overview of Catalytic Applications

Metal complexes incorporating bidentate N-donor ligands, such as those based on a bis(pyridyl)ethane framework, are versatile catalysts for a range of organic transformations. The chelation of the ligand to the metal center enhances the stability of the complex, while the electronic and steric properties of the ligand can be fine-tuned to optimize catalytic performance.[4] Key application areas for this class of catalysts include:

  • Cross-Coupling Reactions: Bidentate nitrogen ligands are crucial in nickel- and palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. The electronic properties of the ligand can influence the redox potentials of the metal center, which is a key factor in the catalytic cycle.[5][6]

  • Polymerization and Oligomerization: Iron and cobalt complexes with bis(imino)pyridine ligands, which are structurally related to bis(pyridyl)ethane, have demonstrated high activity as catalysts for ethylene polymerization and oligomerization.[7][8][9]

  • Hydrogenation and Transfer Hydrogenation: Metal complexes with (pyridyl)imine ligands have been employed as catalysts in the transfer hydrogenation of ketones, highlighting the potential of pyridine-based ligands in reduction catalysis.[10]

  • Cyclopropanation and Other Carbene Transfer Reactions: Bis(imino)pyridine iron complexes and bis(pyridine)gold complexes have been shown to be effective catalysts for carbene transfer reactions, such as the cyclopropanation of olefins.[11][12][13]

The fluorination of the pyridine rings, as in this compound, is anticipated to withdraw electron density from the nitrogen donors. This can impact the metal-ligand bond strength and the electronic properties of the catalytic center, potentially leading to unique reactivity and selectivity profiles.

Quantitative Data from Catalysis with Analogous Ligand-Metal Complexes

The following tables summarize quantitative data from catalytic reactions using metal complexes with ligands structurally related to this compound.

Table 1: Gold-Catalyzed Cyclopropanation of Styrene with a Propargyl Ester using Bis(pyridine)gold(III) Complexes [12][13]

EntryLigand (Pyridine Derivative)Catalyst Loading (mol%)Time (h)Conversion (%)
1Pyridine51>99
24-Methoxypyridine51>99
34-(Trifluoromethyl)pyridine52420

Reaction Conditions: Styrene (0.5 mmol), propargyl ester (0.25 mmol), catalyst in CD2Cl2 (0.5 mL) at room temperature.

Table 2: Ethylene Polymerization using a Bis(iminobenzyl)pyridine Cobalt Complex [8]

Catalyst PrecursorActivatorActivity (g PE mmol⁻¹ h⁻¹ bar⁻¹)
(ligPh)CoMeLi[B(C6F5)4]33

Reaction Conditions: Room temperature.

Experimental Protocols

The following are detailed protocols for the synthesis of a metal complex with a related ligand and a representative catalytic reaction.

Synthesis of a Silver(I) Complex with 1,2-Bis(4-pyridyl)ethane

This protocol is adapted from the synthesis of --INVALID-LINK--₂ and demonstrates a general method for coordinating 1,2-bis(4-pyridyl)ethane to a metal center.[14]

Materials:

  • Silver(I) trifluoromethanesulfonate (AgOTf)

  • 1,2-Bis(4-pyridyl)ethane (bpe)

  • 4'-Phenyl-2,2':6',2''-terpyridine (phtpy) - Note: This is a co-ligand in the cited procedure and may be substituted or omitted depending on the desired final complex.

  • Acetonitrile (MeCN)

Procedure:

  • In a 25 mL beaker, combine silver trifluoromethanesulfonate (0.05 mmol, 12.8 mg), 4'-phenyl-2,2':6',2''-terpyridine (0.1 mmol, 30.9 mg), and 1,2-bis(4-pyridyl)ethane (0.05 mmol, 9.2 mg).

  • Add 8 mL of acetonitrile to the beaker.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the resulting solution to remove any undissolved solids.

  • Allow the filtrate to stand at room temperature for one week.

  • Yellow prismatic crystals of the title compound will form.

  • Isolate the crystals by filtration and wash with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum.

Expected Yield: 22.4 mg (34%)

Protocol for Gold-Catalyzed Cyclopropanation of Styrene

This protocol is based on the use of bis(pyridine)gold(III) complexes as catalysts.[12][13]

Materials:

  • Bis(pyridine)gold(III) chloride complex (e.g., [(pyridine)₂Au(III)]Cl)

  • Styrene

  • Propargyl ester (e.g., 3-phenyl-2-propynyl acetate)

  • Dichloromethane-d₂ (CD₂Cl₂)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve the bis(pyridine)gold(III) catalyst (0.0125 mmol, 5 mol%) in 0.5 mL of CD₂Cl₂.

  • Add styrene (0.5 mmol, 57 µL) to the NMR tube.

  • Add the propargyl ester (0.25 mmol) to the NMR tube to initiate the reaction.

  • Monitor the reaction progress by ¹H NMR spectroscopy at room temperature.

  • The conversion can be determined by integrating the signals of the starting materials and the cyclopropanation product.

Diagrams and Workflows

Logical Workflow for Catalyst Development

The following diagram illustrates a logical workflow for the development and application of new catalysts based on the this compound ligand.

Catalyst_Development_Workflow A Ligand Synthesis (this compound) B Complexation with Metal Precursors (e.g., Pd, Ni, Au, Fe, Co) A->B C Characterization of Metal Complexes (NMR, X-ray, MS) B->C D Catalyst Screening in Benchmark Reactions (e.g., Cross-Coupling, Hydrogenation) C->D E Optimization of Reaction Conditions (Solvent, Temperature, Base, etc.) D->E F Substrate Scope Evaluation E->F G Mechanistic Studies (Kinetics, Intermediates) E->G H Application in Target Synthesis F->H G->E

Caption: Logical workflow for the development of catalysts.

Generalized Catalytic Cycle for a Cross-Coupling Reaction

This diagram shows a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common application for bidentate nitrogen ligands.

Cross_Coupling_Cycle A LnM(0) B R1-M(II)-X (L)n A->B Oxidative Addition (R1-X) C R1-M(II)-R2 (L)n B->C Transmetalation (R2-M') C->A Reductive Elimination (R1-R2)

Caption: Generalized cross-coupling catalytic cycle.

Experimental Workflow for Catalyst Synthesis and Testing

This diagram outlines the typical experimental steps from ligand synthesis to catalytic testing.

Experimental_Workflow start Start ligand Ligand Synthesis Purification Characterization start->ligand complex Complex Synthesis Purification Characterization ligand->complex catalysis Catalytic Reaction Setup Monitoring Work-up complex->catalysis analysis Product Isolation Characterization Yield Calculation catalysis->analysis end End analysis->end

References

Application Note and Protocol for the Purification of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the purification of 1,2-Bis(2-fluoropyridin-4-yl)ethane, a fluorinated bipyridine derivative of interest in medicinal chemistry and materials science. The protocol is designed for researchers who have synthesized this compound and require a high degree of purity for subsequent applications. The described multi-step purification process involves an initial acid-base extraction to remove non-basic impurities, followed by column chromatography for the separation of closely related side products, and a final recrystallization step to achieve high purity. This protocol is based on established methods for the purification of analogous bipyridine and fluoropyridine compounds.

Introduction

This compound is a heterocyclic compound containing two fluorinated pyridine rings linked by an ethane bridge. The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule, including its basicity and lipophilicity, which in turn can influence its biological activity and material properties. As with many organic compounds intended for research and development, achieving a high level of purity is critical to ensure reliable and reproducible experimental results.

This protocol provides a step-by-step guide for the purification of this compound from a crude synthetic mixture. The methodology is divided into three main stages:

  • Liquid-Liquid Extraction: To isolate the basic product from acidic and neutral impurities.

  • Column Chromatography: To separate the target compound from structurally similar impurities.

  • Recrystallization: To obtain the final product in high purity.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Activated Carbon

  • Standard laboratory glassware and equipment (separatory funnel, rotary evaporator, chromatography column, etc.)

Protocol 1: Acid-Base Extraction

This initial step aims to separate the basic target compound from any acidic or neutral byproducts. Pyridine derivatives are weakly basic and can be protonated by a strong acid, rendering them water-soluble.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM).

  • Acidic Extraction: Transfer the DCM solution to a separatory funnel and extract with 1 M HCl. The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layer with a small amount of DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is basic (pH > 9), which will precipitate the free base form of the product.

  • Product Extraction: Extract the aqueous layer with fresh DCM. Repeat the extraction three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude basic product.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is employed to separate the target compound from other structurally similar impurities that were not removed by extraction. The addition of a small amount of triethylamine to the eluent can help to prevent the streaking of basic compounds on the acidic silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Loading: Dissolve the crude product from the extraction step in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting point is 10% EtOAc in hexanes, gradually increasing the polarity. Add 0.5-1% triethylamine to the eluent mixture to improve the separation of basic compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

The final step to achieve high purity is recrystallization. The choice of solvent is crucial and may require some experimentation. A mixed solvent system is often effective.

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ethanol or a mixture of ethanol and water is a good starting point for many bipyridine compounds.

  • Dissolution: Dissolve the product from the chromatography step in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound.

Data Presentation

The following table summarizes representative data that could be obtained during the purification process. The values are hypothetical and serve as a guideline for expected outcomes.

Purification StageStarting Mass (g)Recovered Mass (g)Yield (%)Purity by HPLC (%)
Crude Product5.00--~75
After Extraction5.004.1082~85
After Column Chromatography4.103.2880~98
After Recrystallization3.282.7985>99.5

Visualization of Workflows

Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (DCM / 1M HCl) Crude->Extraction Aq_Phase Aqueous Phase (Product as HCl salt) Extraction->Aq_Phase Product Org_Phase_Imp Organic Phase (Neutral/Acidic Impurities) Extraction->Org_Phase_Imp Impurities Basification Basification (1M NaOH) Aq_Phase->Basification Extraction2 Extraction (DCM) Basification->Extraction2 Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc/TEA) Extraction2->Chromatography Recrystallization Recrystallization (e.g., Ethanol) Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

Logic for Purification Method Selection

This diagram outlines the decision-making process for choosing the appropriate purification techniques based on the impurity profile of the crude product.

Purification_Logic Start Crude Product Analysis Impurity_Check Are there significant non-basic impurities? Start->Impurity_Check Extraction Perform Acid-Base Extraction Impurity_Check->Extraction Yes Polarity_Check Are impurities structurally similar (similar polarity)? Impurity_Check->Polarity_Check No Extraction->Polarity_Check Chromatography Perform Column Chromatography Polarity_Check->Chromatography Yes Final_Purity_Check Is the product a solid and requires >99% purity? Polarity_Check->Final_Purity_Check No Chromatography->Final_Purity_Check Recrystallization Perform Recrystallization Final_Purity_Check->Recrystallization Yes End High Purity Product Final_Purity_Check->End No Recrystallization->End

Caption: Decision tree for purification method selection.

Analysis and Characterization

The purity and identity of the final product should be confirmed by appropriate analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Conclusion

This application note provides a detailed and logical protocol for the purification of this compound. By following the sequential steps of acid-base extraction, column chromatography, and recrystallization, researchers can obtain this compound with a high degree of purity suitable for demanding applications in drug discovery and materials science. The provided workflows and data tables serve as a valuable guide for planning and executing the purification process.

References

1,2-Bis(2-fluoropyridin-4-yl)ethane as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1,2-Bis(2-fluoropyridin-4-yl)ethane

Topic: this compound as a Building Block in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on a hypothetical framework for the novel compound this compound. As of the latest literature search, no specific experimental data or established protocols for this exact molecule are available. The information provided is extrapolated from the known chemistry and biological applications of structurally related compounds, such as 2-fluoropyridines and bis-pyridyl alkanes, to guide potential future research.

Introduction

This compound is a novel chemical entity with significant potential as a building block in medicinal chemistry. Its structure comprises two 2-fluoropyridine rings connected by a flexible two-carbon (ethane) linker. This unique combination of features suggests several promising applications in drug discovery.

The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2][3] The introduction of a fluorine atom at the 2-position can further enhance its utility by modulating the electronic properties of the ring, increasing metabolic resistance, and improving binding affinity to target proteins.[4] The 1,2-ethane linker provides rotational flexibility, allowing the two pyridine moieties to adopt various spatial orientations. This makes the molecule an excellent candidate for development as a bivalent ligand, capable of simultaneously engaging two binding sites on a single protein target or bridging two interacting proteins.[5][6]

These application notes provide a prospective overview of the synthesis, potential applications, and hypothetical experimental protocols for this compound.

Physicochemical and Pharmacokinetic Context

While no experimental data exists for this compound, data from related 2-fluoropyridine and bis-pyridyl analogues can provide context for its potential properties. The 2-fluoropyridyl moiety is often used as a bioisosteric replacement for phenyl or other aromatic groups to improve pharmacokinetic profiles.[7][8]

Table 1: Physicochemical and Biological Data of Related Pyridine Derivatives (for Contextual Comparison)

Compound/Fragment Molecular Weight ( g/mol ) logP (Calculated) Biological Activity Metric Target/Assay Reference
2-Fluoropyridine 97.09 0.85 Precursor for PET tracers nAChR [9]
1,2-Bis(4-pyridyl)ethane 184.24 1.50 Ligand for coordination polymers N/A [10][11]
Nifene (contains 2-fluoropyridine) 194.21 1.60 Ki = 0.03 nM α4β2* nAChR [9]

| Amodiaquine Analogue (F replaces OH) | ~355 (base) | +1.18 ΔlogP vs parent | IC50 = 40 nM | P. falciparum |[7] |

Note: The data presented in this table is for related compounds and is intended to provide a theoretical baseline for anticipating the properties of this compound. These values are not representative of the target compound itself.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the reductive coupling of 2-fluoro-4-vinylpyridine. An alternative, described below, is a Wurtz-type coupling of a 4-(halomethyl)-2-fluoropyridine precursor.

Protocol 3.1: Synthesis via Reductive Coupling

This protocol outlines a hypothetical two-step synthesis starting from commercially available 2-fluoro-4-methylpyridine.

Step 1: Benzylic Bromination of 2-Fluoro-4-methylpyridine

  • To a solution of 2-fluoro-4-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-2-fluoropyridine.

  • Purify the product by column chromatography on silica gel.

Step 2: Reductive Coupling to form this compound

  • In a flame-dried flask under inert atmosphere, add activated zinc dust (2.0 eq).

  • Add a solution of 4-(bromomethyl)-2-fluoropyridine (2.0 eq) from Step 1 in anhydrous THF.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring for the formation of the desired product.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

G start 2-Fluoro-4-methylpyridine reagent1 NBS, AIBN CCl4, Reflux start->reagent1 Step 1: Bromination intermediate 4-(Bromomethyl)-2-fluoropyridine reagent1->intermediate reagent2 Activated Zinc THF, Reflux intermediate->reagent2 Step 2: Coupling product This compound reagent2->product purification Purification (Chromatography) product->purification

A proposed synthetic workflow for the target compound.

Potential Applications in Medicinal Chemistry

Bivalent Kinase Inhibitors

Many protein kinases feature adjacent binding sites (e.g., the ATP-binding site and a nearby allosteric pocket). A bivalent inhibitor designed using the this compound scaffold could simultaneously occupy both sites. The 2-fluoropyridine moieties would serve as "warheads" targeting the hinge region or other key interactions, while the flexible ethane linker allows for an optimal fit. This could lead to significantly enhanced potency and selectivity compared to a monovalent inhibitor.

G cluster_protein Kinase Target cluster_inhibitor Bivalent Inhibitor atp_site ATP Binding Site allo_site Allosteric Site p1 p1->atp_site Binding 1 linker Ethane Linker p1->linker p2 p2->allo_site Binding 2 linker->p2

Bivalent ligand binding to two distinct protein sites.
Probes for Chemical Biology

This scaffold can be readily adapted to create chemical probes. For instance, one of the pyridine rings could be functionalized with a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling, while the other retains its binding function. Such a probe would be invaluable for target identification, validation, and imaging studies.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The 2-fluoropyridine fragment is an attractive starting point in FBDD. The title compound can be seen as a "merged" fragment hit. By exploring variations in the linker length and rigidity, as well as substitutions on the pyridine rings, a focused library can be generated to rapidly optimize initial fragment hits into potent lead compounds.

Hypothetical Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes how this compound could be tested for inhibitory activity against a target protein kinase (e.g., EGFR, BRAF).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

  • Target Kinase: Recombinant human protein.

  • Substrate: Specific peptide substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., Tris-HCl, MgCl2, DTT.

  • Detection Reagent: e.g., ADP-Glo™ Kinase Assay kit (Promega).

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

  • 384-well assay plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, starting from 100 µM down to 1 nM. Also prepare a DMSO vehicle control.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of a solution containing the kinase and its peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Km for the enzyme).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all measurements.

    • Normalize the data relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G prep Prepare Compound Serial Dilutions mix Add Kinase, Substrate, and Compound to Plate prep->mix incubate1 Pre-incubation (15 min) mix->incubate1 start_rxn Initiate with ATP incubate1->start_rxn incubate2 Kinase Reaction (60 min, 30°C) start_rxn->incubate2 stop_rxn Stop Reaction (Add ADP-Glo™ Reagent) incubate2->stop_rxn detect Add Detection Reagent & Generate Signal stop_rxn->detect read Read Luminescence detect->read analyze Data Analysis (Calculate IC50) read->analyze

Workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pyridine scaffolds is a pivotal strategy in modern medicinal chemistry. Fluorination can significantly enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and bioavailability.[1][2] This document provides detailed application notes and experimental protocols for key fluorination techniques used in the synthesis of pyridine derivatives.

Late-Stage C-H Fluorination using Silver(II) Fluoride (AgF₂)

This method, developed by Hartwig and Fier, allows for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines.[3][4] It is a powerful tool for the late-stage functionalization of complex molecules, enabling rapid access to novel analogs for structure-activity relationship (SAR) studies.[5][6]

Application Notes:

  • Regioselectivity: The reaction exhibits excellent regioselectivity for the C-H bond at the 2-position of the pyridine ring.[3][4] For 3-substituted pyridines, fluorination occurs selectively at the 2-position.[6] In the case of 3,5-disubstituted pyridines, the selectivity depends on the nature of the substituents.[5]

  • Substrate Scope: The reaction tolerates a wide range of functional groups, including ethers, esters, amides, and halides.[7] However, it is not compatible with free amines, alcohols, carboxylic acids, and aldehydes.[6]

  • Reaction Conditions: The reaction is typically carried out at or near ambient temperature and is complete within an hour.[4] While AgF₂ is sensitive to moisture, the reaction can be performed on the benchtop without rigorous exclusion of air and moisture, although yields may be slightly reduced.[6][8]

  • Tandem Reactions: The resulting 2-fluoropyridines are valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functionalities.[5][8] The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[6]

Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from the work of Fier and Hartwig.[3]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Acetonitrile (MeCN), anhydrous

  • Celite

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the substrate.

  • In a separate vial, weigh AgF₂ (2.0 equiv). Caution: AgF₂ is a strong oxidizing agent and is hygroscopic. Handle it quickly in the air and store it in a desiccator.[8]

  • Add the AgF₂ to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature in a water bath for 1 hour. The internal temperature may rise to 30-32 °C initially without a water bath.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-fluoro-6-phenylpyridine.

Quantitative Data:

SubstrateProductYield (%)Reference
2-Phenylpyridine2-Fluoro-6-phenylpyridine88[3]
(Boc-protected) betahistine2-Fluoro-(Boc-protected) betahistine98[5][6]

Experimental Workflow: C-H Fluorination and SNAr

G cluster_fluorination C-H Fluorination cluster_snar Nucleophilic Aromatic Substitution (SNAr) start Pyridine Derivative reagents AgF₂, MeCN Room Temperature, 1h start->reagents 1. Reaction filtration Filtration through Celite reagents->filtration 2. Workup product1 2-Fluoropyridine Derivative filtration->product1 3. Isolation reaction2 Reaction with NuH product1->reaction2 4. Further Functionalization nucleophile Nucleophile (NuH) nucleophile->reaction2 product2 2-Substituted Pyridine reaction2->product2

Caption: Workflow for tandem C-H fluorination and SNAr.

Electrophilic Fluorination using Selectfluor®

Selectfluor® is a widely used electrophilic fluorinating agent for the synthesis of fluorinated heterocycles.[9] This method is particularly effective for the fluorination of electron-rich pyridine derivatives, such as aminopyridines and hydroxypyridines.[10]

Application Notes:

  • Substrate Scope: The reaction is suitable for 1,2-dihydropyridines, leading to the formation of fluorinated 3,6-dihydropyridines. These intermediates can be readily converted to the corresponding fluorinated pyridines by elimination of hydrogen fluoride.[9][11] The method has also been successfully applied to 2-aminopyridines and pyridin-2(1H)-ones.[10]

  • Regioselectivity: The regioselectivity of the fluorination is highly dependent on the substituents present on the pyridine ring.[10]

  • Reaction Conditions: The reactions are typically carried out under mild conditions, often in a mixture of water and an organic solvent like chloroform.[10]

Experimental Protocol: Fluorination of a 1,2-Dihydropyridine with Selectfluor®

This protocol is generalized from the work on electrophilic fluorination of dihydropyridines.[9][11]

Materials:

  • 1,2-Dihydropyridine derivative

  • Selectfluor®

  • Acetonitrile (MeCN) or Chloroform/Water mixture

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dihydropyridine derivative (1.0 equiv) in the chosen solvent (e.g., acetonitrile).

  • Add Selectfluor® (1.1-1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature for the specified time (can range from a few hours to overnight).

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the fluorinated dihydropyridine.

  • The resulting 3-fluoro-3,6-dihydropyridine can be converted to the corresponding pyridine by storing it in a deuterochloroform solution for 2-4 days, which leads to the elimination of hydrogen fluoride.[9]

Quantitative Data:

Product TypeYield Range (%)Reference
Fluorinated 3,6-dihydropyridines72-91 (after HF elimination)[9]
3-Fluoro-substituted 2-aminopyridinesGood to high yields[10]

Reaction Scheme: Electrophilic Fluorination and Elimination

G cluster_reaction Electrophilic Fluorination of 1,2-Dihydropyridine 1,2-Dihydropyridine 1,2-Dihydropyridine 3-Fluoro-3,6-dihydropyridine 3-Fluoro-3,6-dihydropyridine 1,2-Dihydropyridine->3-Fluoro-3,6-dihydropyridine Selectfluor® Fluorinated Pyridine Fluorinated Pyridine 3-Fluoro-3,6-dihydropyridine->Fluorinated Pyridine - HF

Caption: Electrophilic fluorination followed by elimination.

C3-Selective Pyridine Fluorination via Zincke Imine Intermediates

A novel approach for the challenging C3-selective fluorination of pyridines has been developed, proceeding through ring-opened Zincke imine intermediates.[12] This method is valuable for accessing substitution patterns that are difficult to achieve with other methods.

Application Notes:

  • Regioselectivity: This method provides excellent regioselectivity for the C3-position of the pyridine ring.[12]

  • Two-Step Process: The reaction involves the formation of a Zincke imine intermediate, followed by electrophilic fluorination and subsequent ring-closure to yield the 3-fluoropyridine.[12]

  • Broad Scope: The process is applicable to a wide range of pyridine substitution patterns and tolerates various functional groups. It has also been successfully applied to the late-stage fluorination of pyridine-containing pharmaceuticals.[12]

Experimental Protocol: One-Pot C3-Selective Fluorination

This is a conceptual one-pot protocol based on the described method.[12]

Materials:

  • Pyridine derivative

  • Aniline or Dibenzylamine derivative (for Zincke imine formation)

  • Electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide)

  • Ammonium acetate (NH₄OAc)

  • Solvent (e.g., Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Zincke Imine Formation: To a solution of the pyridine derivative in a suitable solvent, add the aniline or dibenzylamine derivative. Heat the mixture to form the Zincke imine intermediate.

  • Fluorination: Cool the reaction mixture and add the electrophilic fluorinating agent. Stir at room temperature to effect C-F bond formation.

  • Ring Closure: Add ammonium acetate and heat the mixture (e.g., at 60 °C for 2 hours) to promote ring closure and formation of the 3-fluoropyridine.

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup. Purify the crude product by column chromatography to isolate the desired 3-fluoropyridine.

Quantitative Data:

The yields for this process are generally good, with specific examples showing isolated yields for a variety of substituted pyridines.[12]

Pyridine SubstitutionProduct TypeNoteReference
Various3-FluoropyridineTolerates alkyl, aryl, halo, and ester groups[12]
Pharmaceutical compoundsLate-stage fluorinated derivativesDemonstrates applicability in drug discovery[12]

Logical Relationship: C3-Fluorination Pathway

G Pyridine Pyridine Zincke_Imine Zincke_Imine Pyridine->Zincke_Imine Ring Opening Fluorinated_Intermediate Fluorinated_Intermediate Zincke_Imine->Fluorinated_Intermediate Electrophilic Fluorination 3-Fluoropyridine 3-Fluoropyridine Fluorinated_Intermediate->3-Fluoropyridine Ring Closure

Caption: Pathway for C3-selective pyridine fluorination.

Conclusion

The choice of fluorination technique for pyridine derivatives depends on the desired substitution pattern, the nature of the substrate, and the stage of the synthetic sequence. Late-stage C-H fluorination with AgF₂ is ideal for rapid analog synthesis at the 2-position. Electrophilic fluorination with Selectfluor® is well-suited for electron-rich systems, while the Zincke imine strategy provides a unique solution for accessing the C3-position. These methods, with their detailed protocols and broad applicability, are invaluable tools for researchers in the pursuit of novel and improved pyridine-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane. Our aim is to assist in optimizing reaction yields and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a proposed Suzuki coupling pathway.

Q1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the potential causes and solutions?

A1: Low or no conversion in a Suzuki coupling reaction is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure it has not been deactivated by exposure to air or moisture.

    • Solution: Use fresh catalyst or a catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). Consider using a pre-catalyst that is more stable to air.

  • Ligand Issues: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: Screen different phosphine ligands. For electron-deficient pyridyl systems, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.

  • Base Incompatibility: The base is crucial for the transmetalation step. An inappropriate base can lead to poor yields.

    • Solution: Ensure the chosen base is sufficiently strong to activate the boronic acid derivative but not so strong as to cause decomposition of the starting materials or products. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. A base screen is recommended for optimization.

  • Solvent Effects: The solvent system must be able to dissolve the reactants and facilitate the reaction.

    • Solution: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used for Suzuki couplings. Ensure the solvents are anhydrous and deoxygenated. If solubility is an issue, consider using a different solvent system like DMF or DME.

  • Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and decomposition.

Q2: I am observing significant formation of a homo-coupled by-product from my (2-fluoropyridin-4-yl)boronic acid. How can I minimize this?

A2: Homo-coupling of boronic acids is a frequent side reaction in Suzuki couplings, leading to the formation of a bi-aryl (in this case, 2,2'-difluoro-4,4'-bipyridine). This is often exacerbated by the presence of oxygen.

  • Deoxygenation: Rigorous exclusion of oxygen is critical.

    • Solution: Deoxygenate the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Conditions: Sub-optimal reaction conditions can favor homo-coupling.

    • Solution: Lowering the reaction temperature may reduce the rate of homo-coupling relative to the desired cross-coupling. Additionally, adjusting the stoichiometry of the reactants, particularly using a slight excess of the dihaloethane, can favor the cross-coupling pathway.

Q3: The purification of my final product is challenging due to the presence of persistent impurities. What are the likely impurities and how can I remove them?

A3: Purification can be complicated by the presence of unreacted starting materials, by-products, and catalyst residues.

  • Common Impurities:

    • Unreacted (2-fluoropyridin-4-yl)boronic acid or its derivatives.

    • Homo-coupled 2,2'-difluoro-4,4'-bipyridine.

    • Residual palladium catalyst and phosphine ligands/oxides.

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup can remove inorganic salts and some polar impurities. Washing with a dilute acid solution can help remove any remaining boronic acid.

    • Chromatography: Column chromatography on silica gel is typically the most effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound via a Suzuki coupling?

A1: A common and effective approach involves the Suzuki coupling of (2-fluoropyridin-4-yl)boronic acid with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-diiodoethane. The boronic acid can be synthesized from 4-bromo-2-fluoropyridine.[1]

Q2: Which palladium catalyst and ligand combination is recommended for this type of Suzuki coupling?

A2: For coupling with electron-deficient heterocycles like 2-fluoropyridine, a catalyst system that is both active and resistant to deactivation is required. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is a good starting point for optimization.

Q3: What are the key reaction parameters to monitor for optimizing the yield?

A3: The key parameters to monitor and optimize are:

  • Catalyst and Ligand Choice: As discussed above.

  • Base: The type and amount of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system affects the solubility of reactants and the reaction temperature.

  • Temperature: The reaction should be conducted at a temperature that allows for a reasonable reaction rate without causing significant decomposition.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time and avoid product degradation from prolonged heating.

Q4: Are there any specific safety precautions I should take when working with 2-fluoropyridine derivatives?

A4: Yes, 2-fluoropyridine and its derivatives should be handled with care. They are potentially toxic and can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended Condition
Boronic Acid (2-fluoropyridin-4-yl)boronic acid
Coupling Partner 1,2-Dibromoethane
Stoichiometry Boronic Acid : Dibromoethane (2.2 : 1)
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand SPhos (4-10 mol%)
Base K₂CO₃ (3 equivalents)
Solvent Dioxane/H₂O (4:1)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: Synthesis of (2-fluoropyridin-4-yl)boronic acid [1]

  • Dissolve 4-bromo-2-fluoropyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a mixture of anhydrous toluene and THF (4:1) under a nitrogen atmosphere.

  • Cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.2 equivalents, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to -20 °C over 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 3N HCl until the pH is approximately 2.

  • Stir the mixture at room temperature for 15 minutes.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield (2-fluoropyridin-4-yl)boronic acid as a white solid.

Protocol 2: Proposed Synthesis of this compound via Suzuki Coupling

  • To a reaction vessel, add (2-fluoropyridin-4-yl)boronic acid (2.2 equivalents), 1,2-dibromoethane (1 equivalent), and K₂CO₃ (3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the deoxygenated solvent system (dioxane/H₂O, 4:1).

  • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.05 equivalents) and SPhos (0.1 equivalents) in a small amount of the deoxygenated solvent.

  • Add the catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway A 4-Bromo-2-fluoropyridine B (2-fluoropyridin-4-yl)boronic acid A->B 1. n-BuLi, TIBP 2. H₃O⁺ D This compound B->D Pd(OAc)₂/SPhos K₂CO₃, Dioxane/H₂O C 1,2-Dibromoethane C->D Pd(OAc)₂/SPhos K₂CO₃, Dioxane/H₂O

Caption: Proposed synthetic pathway for this compound.

Caption: Troubleshooting workflow for low yield in the Suzuki coupling reaction.

References

Side-product analysis in the synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and plausible synthetic routes for this compound involve palladium-catalyzed cross-coupling reactions. The two primary methods are the Suzuki-Miyaura coupling and the Negishi coupling.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a 4-halide-2-fluoropyridine (e.g., 4-bromo-2-fluoropyridine) with a bis(boronic acid) or bis(boronate ester) of ethane, such as 1,2-bis(pinacolboranyl)ethane.

  • Negishi Coupling: This method involves the reaction of a 4-halide-2-fluoropyridine with an organozinc reagent, such as a 1,2-dizincioethane derivative.

Q2: What are the expected major side-products in the synthesis of this compound via Suzuki-Miyaura coupling?

A2: Several side-products can form during the Suzuki-Miyaura coupling. The most prevalent are:

  • Homocoupling Product: 2,2'-Difluoro-4,4'-bipyridine, formed from the coupling of two molecules of the 2-fluoropyridine-4-boronic acid derivative.

  • Protodeboronation Product: 2-Fluoropyridine, resulting from the cleavage of the carbon-boron bond of the starting material by a proton source. This is a particularly common issue with 2-substituted pyridine boronic acids.[1][2][3]

  • Monosubstituted Product: 1-(2-Fluoropyridin-4-yl)-2-(dihydroxyboryl)ethane or its ester, where only one of the boronic acid/ester moieties of the ethane linker has reacted.

Q3: What are the potential side-products in a Negishi coupling approach?

A3: Similar to the Suzuki coupling, Negishi couplings can also yield undesirable byproducts, including:

  • Homocoupling Product: 2,2'-Difluoro-4,4'-bipyridine, from the coupling of two molecules of the 2-fluoropyridin-4-yl halide.

  • Reduced Product: 2-Fluoropyridine, formed by the hydrodehalogenation of the starting 4-halide-2-fluoropyridine.[4]

  • Monosubstituted Product: 1-(2-Fluoropyridin-4-yl)-2-(zincio)ethane halide, where only one of the organozinc moieties has reacted.

Q4: How can I detect and characterize the common side-products?

A4: A combination of analytical techniques is essential for the identification and quantification of side-products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can distinguish between the desired product and side-products based on their unique chemical shifts and coupling constants. For example, the disappearance of the boronic acid/ester signal in 11B NMR can indicate consumption of the starting material, while the appearance of signals corresponding to 2-fluoropyridine would confirm protodeboronation.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating the components of the reaction mixture and identifying them based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the desired product and the relative amounts of the various side-products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Formation of Homocoupling Side-Product

Symptoms:

  • The primary product observed is 2,2'-Difluoro-4,4'-bipyridine.

  • Low conversion of the starting halide.

Potential Causes and Solutions:

CauseRecommended Action
Premature generation of Pd(0) and slow oxidative addition Use a pre-catalyst that generates Pd(0) in situ. Ensure the reaction is thoroughly degassed to prevent oxidation of the catalyst.
Presence of oxygen Degas all solvents and reagents thoroughly and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can promote homocoupling.[5]
High concentration of the organometallic reagent Add the organoboron or organozinc reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
Inefficient transmetalation For Suzuki couplings, ensure the base is appropriate and sufficiently soluble. For Negishi couplings, ensure the organozinc reagent is freshly prepared and active.
Issue 2: Significant Formation of 2-Fluoropyridine (Protodeboronation/Hydrodehalogenation)

Symptoms:

  • A major byproduct is identified as 2-fluoropyridine.

  • In Suzuki reactions, this indicates protodeboronation.

  • In Negishi reactions, this points to hydrodehalogenation.

Potential Causes and Solutions:

CauseRecommended Action
Presence of protic impurities (water, alcohols) Use anhydrous solvents and reagents. For Suzuki couplings, while some water can be beneficial, excess water can promote protodeboronation.[1][2]
Unstable boronic acid/ester 2-Pyridyl boronic acids are known to be unstable.[3] Consider using more stable derivatives like MIDA boronates or trifluoroborates.[1] Alternatively, generate the boronic acid in situ.
Inefficient catalytic cycle Optimize the ligand and palladium source to ensure the cross-coupling reaction is faster than the side reactions. More electron-rich and bulky ligands can sometimes accelerate the desired coupling.
Hydrogen source for hydrodehalogenation In Negishi couplings, trace water or other protic species can be the hydrogen source. Ensure all components are strictly anhydrous.[4]

Data Presentation: Side-Product Analysis

The following table summarizes the key analytical data for the expected side-products in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (indicative)Key 19F NMR Signal (indicative)
This compound C12H10F2N2216.22Signals for pyridyl and ethane bridge protonsSignal for fluorine on pyridine ring
2,2'-Difluoro-4,4'-bipyridine C10H6F2N2192.17Aromatic signals onlySignal for fluorine on pyridine ring
2-Fluoropyridine C5H4FN97.09Characteristic signals for a monosubstituted pyridineSignal for fluorine on pyridine ring
4-Bromo-2-fluoropyridine C5H3BrFN175.99Characteristic signals for a disubstituted pyridineSignal for fluorine on pyridine ring

Note: Exact NMR chemical shifts will depend on the solvent used.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound. Optimization may be required.

Materials:

  • 4-Bromo-2-fluoropyridine

  • 1,2-Bis(pinacolboranyl)ethane

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromo-2-fluoropyridine (2.2 eq.), 1,2-bis(pinacolboranyl)ethane (1.0 eq.), potassium phosphate (3.0 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.10 eq.).

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v).

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Bromo-2-fluoropyridine - 1,2-Bis(pinacolboranyl)ethane - Pd Catalyst & Ligand - Base solvent Add Degassed Solvents reagents->solvent heating Heat and Stir (e.g., 80-100°C) solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product This compound purify->final_product Isolated Product troubleshooting_logic cluster_analysis Side-Product Analysis cluster_solutions_homo Solutions for Homocoupling cluster_solutions_proto Solutions for Protodeboronation start Low Yield of Desired Product homocoupling Homocoupling Product (2,2'-Difluoro-4,4'-bipyridine) start->homocoupling Major Impurity protodeboronation Protodeboronation/Reduction (2-Fluoropyridine) start->protodeboronation Major Impurity degas Improve Degassing homocoupling->degas slow_addition Slow Reagent Addition homocoupling->slow_addition catalyst Optimize Catalyst/Ligand homocoupling->catalyst anhydrous Use Anhydrous Conditions protodeboronation->anhydrous stable_boron Use Stable Boron Reagent (e.g., MIDA ester) protodeboronation->stable_boron optimize_catalyst Optimize Catalyst System protodeboronation->optimize_catalyst

References

Technical Support Center: 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(2-fluoropyridin-4-yl)ethane. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

Q2: What are the likely impurities I might encounter during the synthesis of this compound via Suzuki-Miyaura coupling?

During a Suzuki-Miyaura coupling reaction, several side products can form, leading to impurities in your final product. These may include:

  • Homocoupling products: Formation of 2,2'-difluoro-4,4'-bipyridine from the coupling of two molecules of the 2-fluoro-4-halopyridine starting material.

  • Protodeboronation products: The boronic acid or ester reagent can react with residual water or acidic protons in the reaction mixture, leading to the formation of 2-fluoropyridine.

  • Unreacted starting materials: Incomplete reaction can leave residual 2-fluoro-4-halopyridine and the bis-boronic acid/ester.

  • Catalyst residues: Palladium catalyst and ligand residues may be present in the crude product.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot.

Q4: What are the recommended methods for purifying crude this compound?

The primary methods for purifying crude this compound are flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities. Often, a combination of both techniques is employed for achieving high purity.

Troubleshooting Guides

Low Yield in Synthesis

Problem: The yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Inefficient Catalyst Activity Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a different palladium source. Optimize the catalyst loading (typically 1-5 mol%).
Improper Base Selection or Amount The choice and amount of base are critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and used in sufficient excess (typically 2-3 equivalents).
Poor Solvent Quality Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Common solvents for Suzuki coupling include toluene, dioxane, and THF.
Suboptimal Reaction Temperature The reaction temperature can significantly influence the rate and yield. Optimize the temperature; typically, reactions are run at elevated temperatures (80-110 °C).
Protodeboronation of Boronic Acid/Ester Minimize water content in the reaction. Use anhydrous solvents and reagents.
Purification Challenges

Problem: Difficulty in separating the product from impurities by column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent is crucial for good separation. Perform a thorough TLC analysis with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent system that provides good separation between the product and impurities.
Co-elution of Impurities If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like preparative HPLC.
Product Streaking on the Column This can be due to the acidic nature of silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.

Problem: The product does not crystallize during recrystallization.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Screen a variety of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
Solution is Too Dilute If the solution is not saturated at the boiling point, crystallization will not occur upon cooling. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Try to remove them by a preliminary purification step like passing the crude product through a short plug of silica gel.
Supersaturation The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[1]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general guideline for purifying organic compounds and can be adapted for this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure to start the elution. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.[1]

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Suzuki-Miyaura Coupling B Quenching & Extraction A->B C Drying & Solvent Removal B->C D Flash Column Chromatography C->D E Recrystallization D->E Optional F Purity Assessment (NMR, HPLC) D->F E->F troubleshooting_logic start Low Purity after Initial Purification q1 Recrystallization Attempted? start->q1 a1_yes Crystals Formed? q1->a1_yes Yes a1_no Optimize Recrystallization (Solvent, Concentration) q1->a1_no No a2_yes Purity Still Low? a1_yes->a2_yes Yes a2_no Pure Product Obtained a1_yes->a2_no No a1_no->q1 a2_yes->a2_no No a3_yes Repeat Column Chromatography (Different Eluent/Stationary Phase) a2_yes->a3_yes Yes a3_yes->q1

References

Challenges in the scale-up synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a plausible synthetic route involving the oxidative homocoupling of 4-methyl-2-fluoropyridine.

dot

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_solutions Troubleshooting Solutions Start Start Synthesis: Oxidative Homocoupling of 4-methyl-2-fluoropyridine Low_Yield Low or No Product Yield Start->Low_Yield Side_Products Formation of Side Products Start->Side_Products Incomplete_Reaction Incomplete Conversion Start->Incomplete_Reaction Scale_Up_Issues Scale-Up Difficulties Start->Scale_Up_Issues Sol_Catalyst Optimize Catalyst System: - Screen Pd sources (e.g., Pd(OAc)2) - Vary ligand (e.g., 2-fluoropyridine) - Adjust catalyst loading Low_Yield->Sol_Catalyst [Cause] Inactive Catalyst Sol_Oxidant Adjust Oxidant/Atmosphere: - Ensure efficient O2 supply - Screen other oxidants (e.g., benzoquinone) Low_Yield->Sol_Oxidant [Cause] Insufficient Oxidant Sol_Temp Optimize Reaction Temperature: - Incremental increase/decrease - Monitor for decomposition Low_Yield->Sol_Temp [Cause] Suboptimal Temperature Sol_Purity Check Starting Material Purity: - Verify purity of 4-methyl-2-fluoropyridine - Remove potential catalyst poisons Low_Yield->Sol_Purity [Cause] Impure Starting Material Side_Products->Sol_Catalyst [Cause] Incorrect Ligand/Catalyst Ratio Side_Products->Sol_Oxidant [Cause] Over-oxidation Side_Products->Sol_Temp [Cause] High Temperature Incomplete_Reaction->Sol_Catalyst [Cause] Catalyst Deactivation Incomplete_Reaction->Sol_Temp [Cause] Low Temperature Sol_Time Extend Reaction Time: - Monitor by TLC/GC/LC-MS Incomplete_Reaction->Sol_Time [Cause] Insufficient Time Sol_Mixing Improve Mass Transfer: - Increase stirring rate - Use appropriate reactor geometry Scale_Up_Issues->Sol_Mixing [Cause] Poor Mixing Sol_Heat Ensure Uniform Heating: - Use oil bath or heating mantle - Monitor internal temperature Scale_Up_Issues->Sol_Heat [Cause] Inefficient Heat Transfer Sol_Catalyst->Low_Yield Sol_Catalyst->Side_Products Sol_Catalyst->Incomplete_Reaction Sol_Oxidant->Low_Yield Sol_Oxidant->Side_Products Sol_Temp->Low_Yield Sol_Temp->Side_Products Sol_Temp->Incomplete_Reaction Sol_Solvent Evaluate Solvent System: - Test different polar aprotic solvents - Ensure anhydrous conditions Sol_Purity->Low_Yield Sol_Time->Incomplete_Reaction Sol_Mixing->Scale_Up_Issues Sol_Heat->Scale_Up_Issues Synthetic_Route reactant 2 x 4-methyl-2-fluoropyridine reagents Pd(OAc)₂ (cat.) 2-Fluoropyridine (ligand) O₂ (oxidant) Solvent (e.g., Toluene) Heat reactant->reagents product This compound reagents->product side_product H₂O reagents->side_product

Degradation pathways of 1,2-Bis(2-fluoropyridin-4-yl)ethane under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(2-fluoropyridin-4-yl)ethane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under experimental stress conditions?

Based on the chemical structure, the primary anticipated degradation pathways for this compound involve the 2-fluoropyridine moieties and the ethane bridge. Key potential degradation reactions include:

  • Hydrolysis: Under acidic or basic conditions, the fluorine atom on the pyridine ring may undergo nucleophilic substitution by a hydroxyl group. Acidic conditions can protonate the pyridine nitrogen, making the ring more susceptible to nucleophilic attack.[1]

  • Oxidation: The ethane bridge and the pyridine rings are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylation of the pyridine ring, or cleavage of the ethane bridge.

  • Photodegradation: Exposure to UV light may induce reactions at the ethane bridge. While the ethane bridge in the title compound is saturated, related unsaturated compounds like 1,2-di(4-pyridyl)ethylene are known to undergo photoisomerization and cyclization.[2] It is plausible that UV exposure could lead to radical-based degradation pathways.

Q2: What are the likely degradation products of this compound?

Based on the potential degradation pathways, the following degradation products could be anticipated:

  • Mono- and Di-hydroxylated Products: Resulting from the hydrolysis of one or both 2-fluoro substituents.

  • Pyridine N-Oxides: Arising from the oxidation of the pyridine nitrogen atoms.

  • Cleavage Products: Oxidation could potentially cleave the C-C bond of the ethane bridge, leading to 4-substituted-2-fluoropyridine derivatives.

  • Photodegradation Adducts: While less likely for the saturated ethane bridge, UV exposure could potentially lead to complex adducts or fragmentation.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and mass spectrometric (MS) detection is the recommended approach.

  • HPLC-UV: For quantitative analysis of the parent compound and its degradation products. A reversed-phase C18 or a phenyl column could be suitable starting points.

  • HPLC-MS/MS: For the identification and structural elucidation of unknown degradation products.

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting:

      • Confirm the identity of the new peaks using mass spectrometry (MS). Compare the mass-to-charge ratio (m/z) with the expected masses of potential degradation products (see Q2).

      • Evaluate the stress condition that led to the appearance of the peaks (e.g., pH, temperature, light exposure) to infer the degradation pathway.

      • If hydrolysis is suspected (acidic or basic conditions), look for masses corresponding to the replacement of fluorine with a hydroxyl group.

      • If oxidation is suspected, search for masses corresponding to the addition of one or more oxygen atoms (e.g., N-oxides).

  • Possible Cause 2: Contamination from the experimental setup or reagents.

    • Troubleshooting:

      • Run a blank injection (mobile phase only) to check for system contamination.

      • Inject a placebo sample (all excipients without the active compound) if working with a formulation.

      • Ensure high purity of all solvents and reagents used in the sample preparation and mobile phase.

Problem 2: The concentration of this compound decreases over time, but no major degradation peaks are observed.

  • Possible Cause 1: Adsorption of the compound to container surfaces.

    • Troubleshooting:

      • Use silanized glass vials or polypropylene containers to minimize adsorption.

      • Perform a recovery study by preparing a known concentration of the compound, storing it under the experimental conditions for a short period, and then quantifying the concentration.

  • Possible Cause 2: Formation of non-UV active or volatile degradation products.

    • Troubleshooting:

      • Utilize a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

      • Analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradation products.

  • Possible Cause 3: Precipitation of the compound.

    • Troubleshooting:

      • Visually inspect the sample solution for any particulates.

      • Check the solubility of the compound in the experimental medium at the tested concentration and temperature.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

Stress ConditionExperimental Protocol
Acid Hydrolysis 1. Prepare a solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis 1. Prepare a solution of this compound in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
Oxidative Degradation 1. Prepare a solution of this compound in a mixture of mobile phase and 3% hydrogen peroxide. 2. Store at room temperature, protected from light, for 24 hours. 3. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
Photodegradation 1. Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. At the end of the exposure, dilute the samples with mobile phase for HPLC analysis.
Thermal Degradation 1. Store a solid sample of this compound in a controlled oven at 80°C for 48 hours. 2. At appropriate time points, dissolve a portion of the solid in a suitable solvent and dilute with mobile phase for HPLC analysis.

Data Presentation

Table 1: Summary of Potential Degradation Products and their Mass Differences

Degradation PathwayPotential Degradation ProductChange in Molecular Weight (Da)
Mono-hydrolysis 1-(2-fluoropyridin-4-yl)-2-(2-hydroxypyridin-4-yl)ethane-2.00
Di-hydrolysis 1,2-Bis(2-hydroxypyridin-4-yl)ethane-4.00
Mono-N-oxidation 1-(2-fluoro-1-oxido-pyridin-1-ium-4-yl)-2-(2-fluoropyridin-4-yl)ethane+16.00
Di-N-oxidation 1,2-Bis(2-fluoro-1-oxido-pyridin-1-ium-4-yl)ethane+32.00
Ethane Bridge Cleavage 2-fluoro-4-methylpyridine-125.13

Visualizations

Degradation_Pathways Parent This compound Hydrolysis_Mono Mono-hydroxylated Product Parent->Hydrolysis_Mono Hydrolysis (Acid/Base) Oxidation_Mono Mono-N-Oxide Parent->Oxidation_Mono Oxidation (e.g., H2O2) Cleavage Cleavage Products (e.g., 2-fluoro-4-methylpyridine) Parent->Cleavage Oxidative Cleavage Hydrolysis_Di Di-hydroxylated Product Hydrolysis_Mono->Hydrolysis_Di Further Hydrolysis Oxidation_Di Di-N-Oxide Oxidation_Mono->Oxidation_Di Further Oxidation

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow Start Start: Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Data Data Interpretation: - Quantify Parent Compound - Identify Degradation Products Analysis->Data Report Generate Stability Report Data->Report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Crystallization of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1,2-Bis(2-fluoropyridin-4-yl)ethane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges when crystallizing pyridine derivatives like this compound?

Pyridine and its derivatives can be more challenging to crystallize compared to their non-heteroaromatic counterparts.[1] This can be attributed to factors such as their polarity, potential for hydrogen bonding, and interactions with solvents. For acidic or basic moieties, considering the crystallization of a salt form can sometimes be a successful strategy.[1]

Q2: I am not getting any crystals at all. What are the likely causes and solutions?

Failure to obtain crystals can stem from several factors:

  • Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. An ideal solvent should dissolve the compound at high temperatures but have low solubility at low temperatures.[2]

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

  • Presence of Impurities: Impurities can inhibit nucleation and crystal growth.[3]

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities.

  • Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the compound.[4]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

    • Seeding: Introduce a tiny crystal of the compound (if available) into the solution.[5]

    • Cooling: Slowly cool the solution to decrease the solubility of the compound.[2][6]

  • Purify the Compound: If impurities are suspected, consider purifying the material using techniques like column chromatography before attempting crystallization again.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the temperature of the solution.[7] Oiled-out products rarely form pure crystals because impurities tend to be more soluble in the liquid droplets.[7]

Solutions:

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before crystal growth is initiated.

  • Use a Different Solvent: A solvent in which the compound is less soluble might prevent oiling out.

  • Increase the Solvent Volume: Adding more solvent can sometimes help to keep the compound dissolved until a lower temperature is reached.[7]

Q4: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[7] An ideal crystallization process should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[7]

Methods to Slow Down Crystallization:

  • Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to ensure you have slightly more than the minimum required for dissolution.[7]

  • Slow Cooling: Insulate the flask to slow the rate of cooling. This can be achieved by placing the flask in a Dewar or a large water bath.[8]

  • Use a Larger Flask (with caution): A shallow pool of solvent in a large flask can lead to rapid cooling due to a high surface area. However, if the flask is too large, it may be difficult to handle small volumes.[7]

Q5: The yield of my crystallized product is very low. What are the possible reasons?

A poor yield (e.g., less than 20%) can be due to several factors.[7]

Potential Causes and Remedies:

  • Using Too Much Solvent: A significant amount of the compound may remain dissolved in the mother liquor. To check this, you can evaporate some of the mother liquor to see if more crystals form.[7]

  • Premature Crystallization: If crystals form too early during hot filtration, you may lose product. Ensure the filtration apparatus is pre-heated.

  • Incomplete Transfer of Material: Ensure all the crude solid is transferred and dissolved in the initial step.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific crystallization issues.

Issue 1: No Crystal Formation

// Nodes Start [label="No Crystals Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolubility [label="Is the compound completely dissolved?", fillcolor="#FBBC05", fontcolor="#202124"]; TooSoluble [label="Compound is likely too soluble.", fillcolor="#F1F3F4", fontcolor="#202124"]; NotDissolved [label="Compound is not fully dissolved.", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporate [label="Slowly evaporate some solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="Add more hot solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce [label="Induce crystallization:\n- Scratching\n- Seeding\n- Slow Cooling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate solvent system.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CheckSolubility; CheckSolubility -> TooSoluble [label="Yes"]; CheckSolubility -> NotDissolved [label="No"]; TooSoluble -> Evaporate; NotDissolved -> AddSolvent; Evaporate -> Induce; AddSolvent -> Induce; Induce -> Reassess [label="Still no crystals"]; } dot Caption: Troubleshooting workflow for no crystal formation.

Issue 2: Oiling Out

Oiling_Out_Troubleshooting

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility upon heating.[2]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.[2]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to dry completely.

Data Presentation

As experimental data for the solubility of this compound is not published, the following table is a hypothetical representation of what a solvent screening experiment might yield. Researchers should perform these tests to determine the optimal solvent system for their specific batch of the compound.

SolventSolubility at 25°CSolubility at Boiling PointObservations
WaterInsolubleInsoluble-
EthanolSparingly SolubleVery SolubleGood potential for recrystallization.
AcetoneSolubleVery SolubleMay be too soluble; consider for a mixed-solvent system.
TolueneSparingly SolubleSolublePotential for recrystallization.
HexaneInsolubleInsolubleGood as an anti-solvent.
DichloromethaneVery SolubleVery SolubleLikely too soluble for single-solvent recrystallization.

Note: This data is illustrative. Actual solubility should be determined experimentally.

References

Technical Support Center: Overcoming Solubility Challenges with 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1,2-Bis(2-fluoropyridin-4-yl)ethane in common laboratory solvents. The following information is designed to guide you through a systematic approach to identify suitable solvent systems and solubilization techniques for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor solubility in many common solvents?

A1: The structure of this compound, which includes two fluoropyridine rings, contributes to its poor solubility. The fluorine atoms increase the molecule's lipophilicity and reduce the basicity of the pyridine nitrogen atoms.[1] This combination of a relatively non-polar surface area and reduced hydrogen bonding capability can lead to low solubility in both aqueous and some organic solvents. The general principle of "like dissolves like" suggests that this compound will be most soluble in solvents with similar polarity.[2][3]

Q2: What is a general strategy to approach the solubilization of a poorly soluble compound like this?

A2: A systematic, tiered approach is recommended. Start with a broad screening of common organic solvents of varying polarities. If simple solvents are insufficient, proceed to binary solvent systems (co-solvents). For aqueous applications, investigate pH modification and the use of solubilizing excipients such as surfactants and cyclodextrins.[4]

Q3: Are there any computational tools that can predict the solubility of this compound?

A3: Yes, various computational tools and models, such as Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations, can be used to predict the solubility of compounds.[5][6][7] These tools can provide theoretical guidance but should always be supplemented with experimental validation.[8]

Troubleshooting Guides

Guide 1: Initial Solvent Screening

This guide will walk you through a systematic process to screen for a suitable solvent system for this compound.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Co-Solvent System Screening A Weigh a precise amount of This compound B Add a small, measured volume of a single solvent A->B C Vortex and/or sonicate at room temperature B->C D Visually inspect for dissolution C->D E If not dissolved, incrementally add more solvent D->E Insoluble F Calculate approximate solubility D->F Soluble E->C G Select promising single solvents F->G H Prepare binary mixtures at various ratios (e.g., 9:1, 1:1, 1:9) G->H I Repeat solubility testing protocol from Phase 1 H->I J Identify optimal co-solvent ratio I->J

Caption: A stepwise workflow for initial single and co-solvent screening.

  • Preparation: Accurately weigh 1-5 mg of this compound into a clear glass vial.

  • Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the first solvent to be tested.

  • Mixing: Vigorously vortex the vial for 1-2 minutes. If the compound does not dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Titration: If the compound is not fully dissolved, continue adding measured aliquots of the solvent, with mixing and sonication after each addition, until complete dissolution is achieved or a maximum volume is reached.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat this process for a range of solvents with varying polarities (see Table 1).

  • Co-Solvents: For promising solvents, prepare binary mixtures at different ratios and repeat the solubility testing.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Polarity Index Approximate Solubility (mg/mL) at Room Temperature Observations (e.g., heating required, precipitation on standing)
Heptane 0.1
Toluene 2.4
Dichloromethane (DCM) 3.1
Diethyl Ether 2.8
Ethyl Acetate 4.4
Acetone 5.1
Isopropanol (IPA) 3.9
Ethanol 4.3
Acetonitrile (ACN) 5.8
Dimethylformamide (DMF) 6.4
Dimethyl Sulfoxide (DMSO) 7.2

| Water | 10.2 | | |

Guide 2: Enhancing Aqueous Solubility

For biological assays or formulations requiring an aqueous medium, the following strategies can be employed if the compound exhibits poor water solubility.

G A Poor Aqueous Solubility of This compound B Is the compound ionizable? (Presence of basic pyridine nitrogens) A->B C pH Modification B->C Yes D Use of Co-solvents B->D No G Optimal Aqueous Formulation C->G E Use of Surfactants D->E F Use of Cyclodextrins E->F F->G

Caption: Decision tree for selecting an aqueous solubility enhancement method.

  • pKa Consideration: The pyridine moieties in the molecule are weakly basic. Lowering the pH of the aqueous medium will protonate these nitrogens, forming a more soluble salt.

  • Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).

  • Solubility Testing: Determine the solubility of this compound in each buffer using the protocol from Guide 1.

  • Analysis: Plot solubility as a function of pH to determine the optimal pH range for dissolution.

  • Surfactant Selection: Choose a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) or an ionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS), depending on your experimental constraints.

  • Stock Solution: Prepare a stock solution of the surfactant in your desired aqueous buffer.

  • Concentration Gradient: Create a series of solutions with increasing surfactant concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Solubility Measurement: Determine the solubility of your compound in each surfactant solution.

  • Critical Micelle Concentration (CMC): A significant increase in solubility is often observed above the surfactant's CMC.[2]

Table 2: Aqueous Solubility Enhancement of this compound

Condition Approximate Solubility (mg/mL) Observations
Deionized Water
pH 2.0 Buffer
pH 4.0 Buffer
pH 7.4 Buffer
1% Tween® 80 in pH 7.4 Buffer
1% SDS in pH 7.4 Buffer
10% Hydroxypropyl-β-cyclodextrin in water

| 20% Ethanol in water | | |

Disclaimer

The information provided in this technical support center is intended as a general guide. The optimal solubilization strategy for this compound will depend on the specific requirements of your experiment, including the desired final concentration, the tolerance of the assay for co-solvents or excipients, and the required stability of the solution. It is essential to perform your own experimental validation.

References

Refining the reaction conditions for coupling of 2-fluoropyridine precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions of 2-fluoropyridine precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-fluoropyridine precursors, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with a 2-fluoropyridine precursor is giving low to no yield. What are the potential causes and how can I improve it?

A: Low yields in Suzuki-Miyaura couplings of 2-fluoropyridines can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient 2-fluoropyridines, strongly sigma-donating and bulky phosphine ligands are often optimal.[1][2] For instance, RuPhos has been shown to be effective.[1][2] Consider screening different catalysts and ligands.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][4] The strength and solubility of the base can influence the transmetalation step. Optimization of the base is often necessary.

  • Solvent and Temperature: Aprotic polar solvents like dioxane and THF are commonly used.[1][5] The reaction temperature is also a crucial parameter, with typical ranges between 65-100 °C.[1][5][6][7] If you observe low yield, a systematic screening of different solvents and a gradual increase in temperature may be beneficial. The addition of water (e.g., 20% in dioxane) can sometimes be advantageous, especially when using boronic acid pinacol esters.[1][5]

  • Hydrolysis of 2-Fluoropyridine: 2-Fluoropyridines can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[8] This leads to the formation of the corresponding 2-pyridone, reducing the amount of starting material available for the coupling reaction. Ensure anhydrous conditions if hydrolysis is suspected.

  • Boronic Acid Quality and Homocoupling: The quality of the boronic acid is paramount. Impurities can lead to catalyst deactivation. Additionally, boronic acid homocoupling is a common side reaction, particularly with electron-deficient arylboronic acids.[9] This can be minimized by using a suitable ligand like SPhos.[9]

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my coupling reaction. What are the common side products and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling. Identifying the side products is the first step to mitigating their formation.

  • Homocoupling of Boronic Acid: As mentioned above, the formation of biaryl products from the boronic acid is a frequent issue.[9] This is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly degassed. Employing ligands like SPhos can also suppress this side reaction.[9]

  • Protodefluorination/Dehalogenation: Loss of the fluorine atom from the pyridine ring can occur, leading to the formation of the corresponding unsubstituted pyridine. This can be a result of β-hydride elimination from a palladium-hydride intermediate.

    • Solution: The choice of a bulky, electron-rich ligand can favor reductive elimination of the desired product over side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring is susceptible to nucleophilic attack, especially by strong bases or nucleophilic amines present in the reaction mixture.[10][11][12] This can lead to the formation of undesired substituted pyridines.

    • Solution: Use a weaker, non-nucleophilic base if possible. Milder reaction conditions (lower temperature) can also disfavor the SNAr pathway.[10][11]

  • Formation of Dimethylaminopyridine and Unsubstituted Pyridine: In some cases, side products like dimethylaminopyridine and unsubstituted pyridine have been observed, potentially arising from reactions with the solvent (e.g., DMF) or other components.[3]

    • Solution: Consider changing the solvent to one that is less likely to participate in side reactions, such as dioxane or toluene.

Issue 3: Challenges in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a 2-fluoropyridine is not working well. What are the key parameters to consider?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with 2-fluoropyridines depends on careful optimization.[13][14][15]

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. Sterically hindered, bulky phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst decomposition.[13]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, weaker bases like carbonates or phosphates might be necessary to avoid side reactions.[16] The use of soluble organic bases like DBU has also been explored to create homogeneous reaction conditions.[17]

  • Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the reaction conditions required. Hindered primary amines may require specific ligand designs for successful coupling.[15]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[14]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide, resulting from β-hydride elimination.[13] Careful selection of the ligand and reaction conditions can minimize this.

Data Presentation: Reaction Condition Optimization

The following tables summarize key quantitative data for optimizing coupling reactions of 2-fluoropyridine precursors based on literature findings.

Table 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with 2-Thiopheneboronic Acid Pinacol Ester [1][5]

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₃PO₄Dioxane/H₂O (4:1)10025
2Pd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O (4:1)10074
3Pd(dppf)Cl₂-K₃PO₄Dioxane/H₂O (4:1)10068
4Pd(dppf)Cl₂-Cs₂CO₃Dioxane/H₂O (4:1)10055
5Pd(dppf)Cl₂-Na₃PO₄Dioxane10052
6Pd(dppf)Cl₂-Na₃PO₄EtOH6511

Table 2: Influence of Water on Suzuki-Miyaura Coupling Yield [5]

SubstrateSolventTemperature (°C)Yield (%)
2-Thiopheneboronic acid pinacol esterDioxane10052
2-Thiopheneboronic acid pinacol esterDioxane/H₂O (4:1)10074
2-Thiopheneboronic acidDioxane10045
2-Thiopheneboronic acidDioxane/H₂O (4:1)10065

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of PyFluor with a Boronic Acid [1]

  • To a reaction vial, add Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv), the corresponding boronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv).

  • Add 1.0 mL of dioxane to the vial.

  • If specified, add 0.2 mL of water for a 4:1 dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 65-100 °C) for the designated time.

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide [16]

  • In a glovebox, to an oven-dried reaction tube, add Pd(OAc)₂ (catalyst), a suitable phosphine ligand (e.g., BINAP), and Cs₂CO₃ (base).

  • Add the aryl halide (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-110 °C) with stirring for the required duration.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - 2-Fluoropyridine Precursor - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst/Ligand Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Product Yield? catalyst_choice Screen Different Catalysts/Ligands start->catalyst_choice Yes base_opt Optimize Base (Strength/Solubility) start->base_opt Yes homocoupling Degas Thoroughly/ Change Ligand start->homocoupling Side Products Observed ligand_bulk Increase Ligand Bulk/Donating Ability catalyst_choice->ligand_bulk solvent_temp Screen Solvents & Vary Temperature base_opt->solvent_temp water Consider Water Additive (for Suzuki) solvent_temp->water hydrolysis Ensure Anhydrous Conditions homocoupling->hydrolysis snar Use Weaker Base/ Lower Temperature hydrolysis->snar

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 1,2-Bis(2-fluoropyridin-4-yl)ethane and its Non-fluorinated Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Comparative Study for Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative framework for evaluating 1,2-Bis(2-fluoropyridin-4-yl)ethane and its non-fluorinated counterpart, 1,2-Bis(pyridin-4-yl)ethane. The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in pharmacokinetic and pharmacodynamic properties.[1][2] This document outlines the synthetic pathways, predicted physicochemical properties, and proposed biological evaluation of these two compounds, providing a comprehensive roadmap for their comparative assessment.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the 2-position of the pyridine rings is anticipated to modulate the physicochemical properties of the parent molecule, 1,2-Bis(pyridin-4-yl)ethane. The strong electron-withdrawing nature of fluorine is expected to decrease the basicity of the pyridine nitrogen, thereby lowering its pKa.[3] Concurrently, fluorination is known to increase lipophilicity, which is reflected in a higher Log P value.[3][4] The table below summarizes the known properties of the non-fluorinated analog and the predicted properties of its fluorinated counterpart.

Property1,2-Bis(pyridin-4-yl)ethaneThis compound (Predicted)
Molecular Formula C₁₂H₁₂N₂[5]C₁₂H₁₀F₂N₂
Molecular Weight 184.24 g/mol [6]220.22 g/mol
Melting Point (°C) 110-112[6]120-130
Boiling Point (°C) 174 (at 3 mmHg)[7]>180 (at 3 mmHg)
pKa ~5.5-6.0~2.5-3.5
Log P ~1.5-2.0~2.5-3.5
Solubility Soluble in methanol[7]Soluble in methanol, ethanol, and chlorinated solvents

Experimental Protocols

To empirically validate the predicted properties and to assess the biological potential of these compounds, a series of experiments are proposed. The following section details the protocols for the synthesis and evaluation of both molecules.

Synthesis Protocols

Synthesis of 1,2-Bis(pyridin-4-yl)ethane (Non-fluorinated Analog)

A plausible synthetic route for the non-fluorinated analog involves the reductive coupling of 4-vinylpyridine.

  • Materials: 4-vinylpyridine, Sodium metal, Anhydrous ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-vinylpyridine in anhydrous ethanol.

    • Carefully add small pieces of sodium metal to the solution at room temperature with stirring.

    • Continue the reaction until all the sodium has reacted.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1,2-Bis(pyridin-4-yl)ethane.

Proposed Synthesis of this compound (Fluorinated Analog)

A potential synthetic pathway for the fluorinated analog could involve a coupling reaction of a suitable 4-substituted-2-fluoropyridine derivative. A Wittig-type reaction followed by reduction is a feasible approach.

  • Materials: 2-Fluoro-4-methylpyridine, N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃), n-Butyllithium (n-BuLi), 2-fluoro-4-pyridinecarboxaldehyde, Hydrogen gas, Palladium on carbon (Pd/C).

  • Procedure:

    • Bromination of 2-Fluoro-4-methylpyridine: React 2-fluoro-4-methylpyridine with NBS in the presence of a radical initiator (e.g., AIBN) to yield 4-(bromomethyl)-2-fluoropyridine.

    • Synthesis of the Wittig Reagent: React 4-(bromomethyl)-2-fluoropyridine with triphenylphosphine to form the corresponding phosphonium salt. Treat the phosphonium salt with a strong base like n-BuLi to generate the ylide.

    • Wittig Reaction: React the ylide with 2-fluoro-4-pyridinecarboxaldehyde to form 1,2-Bis(2-fluoropyridin-4-yl)ethene.

    • Reduction: Hydrogenate the resulting ethene derivative using a palladium on carbon catalyst under a hydrogen atmosphere to yield this compound.

    • Purify the final product by column chromatography.

Experimental Workflow for Synthesis

cluster_non_fluorinated Synthesis of 1,2-Bis(pyridin-4-yl)ethane cluster_fluorinated Proposed Synthesis of this compound A 4-Vinylpyridine B Reductive Coupling (Na, Ethanol) A->B C 1,2-Bis(pyridin-4-yl)ethane B->C D 2-Fluoro-4-methylpyridine E Bromination (NBS) D->E F 4-(Bromomethyl)-2-fluoropyridine E->F G Wittig Reagent Formation (PPh3, n-BuLi) F->G H Wittig Reaction with 2-fluoro-4-pyridinecarboxaldehyde G->H I 1,2-Bis(2-fluoropyridin-4-yl)ethene H->I J Reduction (H2, Pd/C) I->J K This compound J->K

Caption: Synthetic routes for the non-fluorinated and proposed for the fluorinated analogs.

Physicochemical Property Determination

pKa Determination by Potentiometric Titration [2][8]

  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at the half-equivalence point.

  • Procedure:

    • Prepare a standard solution of the compound in deionized water.

    • Calibrate a pH meter using standard buffer solutions.

    • Titrate the solution with a standardized solution of HCl or NaOH, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point from the inflection point of the titration curve. The pH at half the equivalence point volume is the pKa.

Lipophilicity (Log P) Determination by Shake-Flask Method [9][10][11]

  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. Log P is the logarithm of this ratio.

  • Procedure:

    • Prepare a solution of the compound in n-octanol-saturated water or water-saturated n-octanol.

    • Add an equal volume of the other phase (water-saturated n-octanol or n-octanol-saturated water).

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient P = [Concentration in octanol] / [Concentration in water], and then Log P.

Workflow for Physicochemical Characterization

A Synthesized Compounds (Fluorinated and Non-fluorinated) B pKa Determination (Potentiometric Titration) A->B C Lipophilicity (Log P) Determination (Shake-Flask Method) A->C D Comparative Data Analysis B->D C->D

Caption: Workflow for the comparative physicochemical characterization.

Biological Activity Assays

Given the prevalence of pyridine-containing structures in antimicrobial and anticancer agents, initial biological screening in these areas is warranted.[12][13][14][15][16][17][18][19][20][21][22][23][24]

Antimicrobial Activity Assay (Broth Microdilution Method) [1][17]

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antitumor Activity Assay (MTT Assay) [12][18]

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Expected Outcomes and Significance

This comparative study is expected to reveal the impact of 2-fluorination on the key properties of the 1,2-Bis(pyridin-4-yl)ethane scaffold. The anticipated decrease in pKa and increase in lipophilicity for the fluorinated analog may have profound effects on its biological activity. For instance, increased lipophilicity can enhance cell membrane permeability, potentially leading to improved cellular uptake and greater efficacy in antimicrobial and antitumor assays. Conversely, the altered basicity could influence interactions with biological targets. The data generated from these proposed experiments will provide valuable structure-activity relationship (SAR) insights for the future design of more potent and selective drug candidates based on this bipyridine ethane framework.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methods for the quantification of 1,2-Bis(2-fluoropyridin-4-yl)ethane, a fluorinated pyridine derivative of interest in pharmaceutical research and development. While specific validated methods for this compound are not publicly available, this document outlines the most probable analytical techniques, drawing parallels from methodologies established for similar chemical structures. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for method validation in line with industry standards.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both widely employed for the analysis of pyridine derivatives.[1][2][3] The validation of these methods is paramount to ensure data integrity and is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][4][5]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). Below is a comparative summary of a proposed Reverse-Phase HPLC (RP-HPLC) method and a GC method for the quantification of this compound.

ParameterRP-HPLC MethodGas Chromatography (GC) Method
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.
Typical Stationary Phase C18 or C8 silica-based column.[6]Phenyl- or cyanopropyl-substituted polysiloxane capillary column.
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradient or isocratic elution.[1]Inert gas such as Helium or Nitrogen.[2]
Detector UV-Vis (Diode Array Detector) at a suitable wavelength (e.g., ~260 nm).Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Advantages High versatility, suitable for a wide range of polar and non-polar compounds, robust, and widely available.High resolution and sensitivity, particularly for volatile and thermally stable compounds.
Limitations May require derivatization for compounds lacking a UV chromophore, higher solvent consumption.Not suitable for non-volatile or thermally labile compounds, may require derivatization to improve volatility.
Typical Injection Volume 5-20 µL1-2 µL
Typical Flow Rate 0.8-1.5 mL/min1-2 mL/min (carrier gas)

Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the quantification of this compound using RP-HPLC and GC. These protocols should be optimized and validated for specific applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

Objective: To quantify this compound in a volatile or semi-volatile sample matrix.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 300 °C

  • Injection Volume: 1 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a theoretical concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from a non-volatile matrix.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[5] The following workflow, based on ICH guidelines, should be followed for both the HPLC and GC methods.

ValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Plan Define Validation Parameters (Accuracy, Precision, Specificity, etc.) Specificity Specificity/ Selectivity Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Statistical Analysis of Data Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: A typical workflow for the validation of an analytical method.

Detailed Validation Parameters

The following table summarizes the key validation parameters and the experimental approaches to evaluate them.

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo, and spiked samples to demonstrate that the signal is from the analyte of interest and that there is no interference from other components.The analyte peak should be well-resolved from other peaks (Resolution > 2). No significant interfering peaks at the retention time of the analyte in the blank or placebo.
Linearity Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.995.
Range The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the range.[5]For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy Analyze samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range.[5]The mean recovery should be within 98.0% to 102.0% for assay.
Precision Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for assay.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[4]The analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[4]The analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the analytical method development and validation stages, leading to a reliable quantitative method.

DevelopmentValidation cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use MethodSelection Select Technique (HPLC, GC) Optimization Optimize Parameters (Column, Mobile Phase, Temp) MethodSelection->Optimization Validation Perform Validation Studies (as per ICH guidelines) Optimization->Validation RoutineAnalysis Quantitative Analysis of Samples Validation->RoutineAnalysis

Caption: The logical progression from method development to routine analysis.

This guide provides a foundational framework for the development and validation of analytical methods for this compound. It is essential that all methods are rigorously validated in the laboratory to ensure they are fit for their intended purpose.

References

Cross-validation of computational predictions for 1,2-Bis(2-fluoropyridin-4-yl)ethane with experimental data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Predicted and Experimental Data for 1,2-Bis(2-fluoropyridin-4-yl)ethane

Guide for Researchers in Drug Discovery and Development

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The integration of computational predictions with experimental data is a cornerstone of modern drug discovery, enabling faster, more efficient identification and optimization of lead compounds. This guide provides a framework for the cross-validation of in silico predictions with laboratory-derived data for this compound. While comprehensive experimental data for this specific molecule is not extensively available in public literature, this document serves as a template, utilizing data from closely related analogs to illustrate the comparative methodology.

Data Presentation: Physicochemical Properties

A fundamental step in drug development is the characterization of a compound's physicochemical properties. These parameters, often predicted by computational models early in the discovery pipeline, are critical for assessing drug-likeness and potential pharmacokinetic profiles. The following table compares hypothetical computational predictions with experimental data synthesized from related compounds.

PropertyComputational PredictionExperimental Data (Hypothetical)
Molecular Weight ( g/mol ) 220.22220.22
logP 2.52.3
pKa (most basic) 4.84.5
Melting Point (°C) 115-120118-121
Boiling Point (°C) 350Not Determined
Solubility (mg/mL in PBS) 0.50.35
Spectroscopic Data Comparison

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized compounds. Here, we compare predicted spectral characteristics with hypothetical experimental data for this compound, drawing parallels from analogs like [Bis(2-fluoropyridine)iodine(I)]BF4 for which NMR data is available.[1]

Spectroscopic Data Computational Prediction (Simulated) Experimental Data (Hypothetical)
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.25 (d, 2H), 7.10 (s, 2H), 6.95 (d, 2H), 3.05 (s, 4H)8.31 (d, J=5.2 Hz, 2H, Ar-H), 7.08 (s, 2H, Ar-H), 6.99 (dd, J=5.2, 1.8 Hz, 2H, Ar-H), 3.10 (t, J=7.5 Hz, 4H, -CH₂-CH₂-)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 163.5 (d, J=240 Hz), 150.1 (d, J=15 Hz), 145.2, 120.8, 109.5 (d, J=5 Hz), 36.8164.2 (d, JCF=238 Hz, C-F), 150.5 (d, JCCF=14 Hz, C-CN), 144.8 (Ar-C), 121.2 (Ar-CH), 109.8 (d, JCCCF=4.5 Hz, Ar-CH), 37.1 (-CH₂-)
¹⁹F NMR (470 MHz, CDCl₃) δ (ppm) -68.5-69.2
Mass Spectrometry (ESI-MS) m/z 221.0932 [M+H]⁺221.0935 [M+H]⁺

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of computational models.

Synthesis of this compound (Hypothetical)

A potential synthetic route could involve a coupling reaction. For instance, a Negishi or Suzuki coupling of a suitable 4-substituted-2-fluoropyridine derivative could be employed. A generalized procedure is outlined below:

  • To a solution of 4-bromo-2-fluoropyridine (2.0 eq) in dry THF under an inert atmosphere, add isopropylmagnesium chloride (2.2 eq) at -15°C.

  • Stir the resulting solution for 1 hour to form the Grignard reagent.

  • In a separate flask, add 1,2-dibromoethane (1.0 eq) and a catalytic amount of a palladium catalyst, such as Pd(dppf)Cl₂, to dry THF.

  • Slowly add the prepared Grignard reagent to the second flask at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and relative to an external standard for ¹⁹F NMR.

Mass Spectrometry (MS)

High-resolution mass spectra would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample would be dissolved in a mixture of acetonitrile and water with 0.1% formic acid.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Data Validation start Starting Materials reaction Coupling Reaction start->reaction workup Workup & Purification reaction->workup product Pure Compound workup->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms purity Purity Analysis (HPLC) product->purity exp_data Experimental Data nmr->exp_data ms->exp_data purity->exp_data comp_pred Computational Predictions comparison Cross-Validation comp_pred->comparison exp_data->comparison G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase Downstream Kinase (e.g., MAPK) receptor->kinase transcription Transcription Factor kinase->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound inhibitor->kinase

References

Comparing the binding affinity of 1,2-Bis(2-fluoropyridin-4-yl)ethane with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the binding affinity of 1,2-Bis(2-fluoropyridin-4-yl)ethane with known inhibitors remains challenging due to the limited publicly available data on its specific biological targets and binding characteristics. Extensive searches of scientific literature and databases did not yield specific information on the binding affinity, protein targets, or inhibitory constants (e.g., Kᵢ, IC₅₀, or Kₔ) for this compound.

This guide provides a template for a comparative analysis that researchers can utilize once experimental data for this compound becomes available. The sections below outline the necessary data presentation, experimental protocols, and visualizations required for a comprehensive comparison.

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison, all quantitative binding affinity data should be summarized in a structured table. This allows for a direct assessment of the potency and selectivity of this compound against known inhibitors of a specific biological target.

Table 1: Comparative Binding Affinities of Inhibitors Targeting [Target Protein Name]

CompoundTarget ProteinAssay TypeIC₅₀ (nM)Kᵢ (nM)Kₔ (nM)Reference
This compound [Target Protein][e.g., FRET, ELISA][Experimental Value][Experimental Value][Experimental Value][Internal Data/Citation]
Inhibitor A[Target Protein][e.g., Radioligand Binding]155.2-[Citation]
Inhibitor B[Target Protein][e.g., SPR]--25[Citation]
Inhibitor C[Target Protein][e.g., ITC]12045-[Citation]

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Kₔ: Dissociation constant. Values for known inhibitors are hypothetical and should be replaced with literature-derived data for the specific target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following outlines a general workflow for determining binding affinity.

1. Target Protein Expression and Purification:

  • Describe the expression system (e.g., bacterial, insect, or mammalian cells).

  • Detail the purification process (e.g., affinity chromatography, size-exclusion chromatography).

  • Specify methods for protein concentration determination and purity assessment (e.g., Bradford assay, SDS-PAGE).

2. Binding Affinity Assay:

  • Assay Principle: Clearly state the principle of the assay used (e.g., Fluorescence Resonance Energy Transfer (FRET), Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assay).

  • Reagents and Concentrations: List all key reagents, including the target protein, labeled ligand/substrate, and the range of inhibitor concentrations used.

  • Incubation Conditions: Specify the buffer composition, temperature, and incubation time.

  • Data Acquisition: Describe the instrumentation and settings used to measure the signal.

  • Data Analysis: Detail the software and statistical methods used to calculate binding parameters (e.g., non-linear regression to determine IC₅₀, Cheng-Prusoff equation to calculate Kᵢ).

G cluster_prep Protein Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Target Protein Expression p2 Cell Lysis & Extraction p1->p2 p3 Protein Purification (e.g., Affinity Chromatography) p2->p3 p4 Purity & Concentration Check (SDS-PAGE, Bradford) p3->p4 a1 Assay Plate Preparation (Protein, Ligand, Inhibitors) p4->a1 Purified Protein a2 Incubation a1->a2 a3 Signal Detection (e.g., Fluorescence Reader) a2->a3 d1 Raw Data Collection a3->d1 d2 Concentration-Response Curve d1->d2 d3 Calculation of IC50/Ki/Kd d2->d3

Caption: General experimental workflow for determining binding affinity.

Signaling Pathway Visualization

Understanding the signaling pathway in which the target protein is involved provides context for the inhibitor's potential therapeutic effects. Once the target of this compound is identified, a diagram of the relevant pathway should be created.

As the target for this compound is not known, a hypothetical signaling pathway diagram is provided below for illustrative purposes.

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf target_protein Target Protein (e.g., MEK) raf->target_protein mek MEK erk ERK transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound inhibitor->target_protein Inhibition target_protein->erk

Caption: Hypothetical signaling pathway showing inhibition by a compound.

This guide serves as a framework for the comprehensive evaluation and comparison of this compound with other inhibitors. The successful application of this template is contingent upon the generation of primary experimental data for the compound of interest. Researchers are encouraged to populate these structures with their findings to produce a robust and informative comparative analysis.

Benchmarking the Performance of Fluoropyridine-Based PET Tracers for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of neurodegenerative disease research and drug development, the ability to accurately visualize and quantify neuroinflammation is paramount. Positron Emission Tomography (PET) has emerged as a powerful in vivo imaging technique for this purpose, with a growing arsenal of radiotracers targeting the 18 kDa translocator protein (TSPO), a biomarker upregulated in activated microglia and astrocytes. This guide provides a comparative performance benchmark of key fluoropyridine-based and other relevant PET tracers, offering a valuable resource for selecting the appropriate imaging agent for preclinical and clinical research.

While the specific molecule "1,2-Bis(2-fluoropyridin-4-yl)ethane" is not a recognized PET tracer, the 2-fluoropyridine moiety is a key structural feature in several advanced PET ligands. This guide will focus on the performance of one such tracer, [18F]FEPPA, and compare it with other widely used first, second, and third-generation TSPO PET tracers, namely [11C]PK11195, [11C]PBR28, and [18F]GE-180.

Quantitative Performance Comparison of TSPO PET Tracers

The selection of a PET tracer for neuroinflammation imaging is often guided by its pharmacokinetic properties and its ability to provide a high-quality, quantifiable signal. Key performance metrics include the total distribution volume (VT), which reflects tracer uptake in tissue; the binding potential (BPND), a measure of specific binding to the target; and the standardized uptake value (SUV), a semi-quantitative measure of tracer accumulation. The following table summarizes these metrics for several prominent TSPO PET tracers.

TracerClassTargetKey Performance MetricsAdvantagesDisadvantages
[11C]PK11195 First-GenerationTSPOVT: ~0.8 mL/cm³ BPND: Low, ~0.8Well-established, historically significant.High non-specific binding, low signal-to-noise ratio, rapid metabolism.
[11C]PBR28 Second-GenerationTSPOVT: ~3.27 mL/cm³ BPND: ~1.2 (High-affinity binders)Higher affinity and lower non-specific binding than first-generation tracers.Binding is sensitive to a common genetic polymorphism in the TSPO gene (rs6971), requiring subject genotyping.
[18F]GE-180 Third-GenerationTSPOVT: ~0.15 mL/cm³ BPND: Lower than other second and third-generation tracers.Reduced sensitivity to the TSPO genetic polymorphism compared to second-generation tracers.Low brain penetration, which can result in a low signal-to-noise ratio.
[18F]FEPPA Second-GenerationTSPOKi: ~0.07 nmol/L High brain uptake.High affinity for TSPO, favorable pharmacokinetics for imaging. Contains a 2-fluoropyridine structure.Binding is sensitive to the TSPO genetic polymorphism.

Note: The values presented are compiled from various studies and may not be directly comparable due to differences in experimental models, subject populations (human vs. animal), and data analysis methodologies.

Experimental Protocols

Accurate and reproducible PET imaging studies rely on well-defined experimental protocols. Below are representative methodologies for preclinical neuroinflammation imaging and the radiosynthesis of a fluoropyridine-based tracer.

Preclinical PET Imaging Protocol for Neuroinflammation

This protocol outlines a typical workflow for a PET imaging study in a rodent model of neuroinflammation.

  • Animal Model: Induce neuroinflammation in rodents (e.g., mice or rats) through methods such as lipopolysaccharide (LPS) injection or a specific disease model (e.g., experimental autoimmune encephalomyelitis).

  • Radiotracer Administration: Intravenously inject the PET radiotracer (e.g., [18F]FEPPA) into the anesthetized animal. The typical injected dose for mice is in the range of 5-10 MBq.

  • Dynamic PET Scanning: Acquire dynamic PET data over a specific time course (e.g., 60-90 minutes) to capture the tracer's pharmacokinetic profile in the brain.

  • Image Reconstruction: Reconstruct the acquired PET data into a series of images over time.

  • Image Analysis:

    • Co-register the PET images with an anatomical reference, such as a magnetic resonance imaging (MRI) scan or a standardized brain atlas.

    • Define regions of interest (ROIs) in the brain, including areas of expected inflammation and reference regions with low TSPO expression (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Apply pharmacokinetic modeling to the TACs to estimate quantitative parameters such as VT and BPND.

Radiosynthesis of [18F]FEPPA

The following is a generalized procedure for the automated radiosynthesis of [18F]FEPPA.

  • [18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Trapping and Elution: Trap the aqueous [18F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropic Drying: Dry the [18F]fluoride/Kryptofix mixture by azeotropic distillation with acetonitrile.

  • Nucleophilic Substitution: Add the FEPPA tosylate precursor dissolved in an appropriate solvent (e.g., acetonitrile) to the dried [18F]fluoride. Heat the reaction mixture at an elevated temperature (e.g., 90°C) for a set time (e.g., 10 minutes) to facilitate the nucleophilic substitution reaction.

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing [18F]FEPPA, remove the solvent, and formulate the final product in a sterile, injectable solution.

  • Quality Control: Perform quality control tests to ensure the radiochemical purity, specific activity, and sterility of the final product.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a preclinical PET imaging study for neuroinflammation.

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Animal Model of Neuroinflammation Injection Tracer Injection Animal_Model->Injection Radiosynthesis Radiotracer Synthesis & QC Radiosynthesis->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Kinetic Modeling & Quantification Reconstruction->Analysis

A Comparative Guide to the Synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane: Evaluating Reproducibility Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Synthetic Strategies

The formation of the central C(sp³)-C(sp³) bond between two 2-fluoropyridin-4-yl units can be approached through several established cross-coupling methodologies. The choice of method can significantly impact yield, purity, and, crucially, reproducibility. Below is a comparison of potential strategies.

Synthetic Strategy Key Reactants Catalyst/Reagent Potential Advantages Potential Reproducibility Challenges
Negishi Coupling 4-halo-2-fluoropyridine, 1,2-dihaloethane, ZincPalladium or Nickel catalyst[1]High functional group tolerance; can couple sp³, sp², and sp hybridized carbons[1].Sensitivity of organozinc reagents to air and moisture; quality of activated zinc can vary.
Kumada Coupling 4-halo-2-fluoropyridine, 1,2-dihaloethane, MagnesiumNickel or Palladium catalyst[2]Utilizes readily prepared Grignard reagents[2].Grignard reagents are highly sensitive to air and moisture; side reactions are common.
Sonogashira Coupling & Reduction 4-halo-2-fluoropyridine, AcetylenePalladium and Copper co-catalyst[3]Mild reaction conditions[3].Requires a subsequent reduction step to form the ethane bridge; handling of acetylene gas.
Suzuki-Miyaura Coupling 2-Fluoropyridine-4-boronic acid, 1,2-dihaloethanePalladium catalystBoronic acids are generally stable and easy to handle.Synthesis of the required boronic acid adds an extra step.
Homocoupling of 4-(halomethyl)-2-fluoropyridine 4-(halomethyl)-2-fluoropyridineReducing agent (e.g., Zinc, Iron)Potentially a one-step reaction from a common intermediate.Risk of over-reduction or side reactions; precursor may not be readily available.

Experimental Protocols

As a direct protocol for the target molecule is unavailable, the following is a detailed methodology for the synthesis of the non-fluorinated analogue, 1,2-Bis(4-pyridyl)ethane, which serves as a foundational reference.[4]

Synthesis of 1,2-Bis(4-pyridyl)ethane [4]

  • Reactants:

    • 4-Methylpyridine (1.6 g, 17.18 mmol)

    • Powdered Sulfur (275 mg, 8.59 mmol)

    • Concentrated Hydrochloric Acid (12 M, 0.48 mL, 5.76 mmol)

  • Procedure:

    • Combine 4-methylpyridine, powdered sulfur, and concentrated hydrochloric acid in a suitable reaction vessel.

    • Heat the mixture to 120 °C and stir for 24 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an extraction using dichloromethane (20 mL) and water.

    • Separate the organic phase.

    • Purify the product by column chromatography using an eluent of ethyl acetate/ethylamine (97/2/1 to 90/7/3).

  • Reported Yield: 16% (520 mg) of 1,2-bis(4-pyridyl)ethane as a yellow solid.[4]

Synthesis of a Key Precursor: (2-Fluoropyridin-4-yl)boronic acid [5]

This precursor is essential for a potential Suzuki-Miyaura coupling approach.

  • Reactants:

    • 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol)

    • Triisopropyl borate (38.4 g, 0.20 mol)

    • n-Butyllithium (80 mL, 0.20 mol, 2.5 M in hexanes)

    • Anhydrous Toluene and Tetrahydrofuran (THF) (4:1, 250 mL)

    • 3N HCl

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine and triisopropyl borate in the anhydrous toluene/THF mixture.

    • Cool the reaction mixture to -78 °C.

    • Slowly add n-butyllithium dropwise over 30 minutes.

    • Continue stirring at -78 °C for an additional 30 minutes.

    • Slowly warm the mixture to -20 °C over 1 hour.

    • Acidify the reaction mixture to pH 2 with 3N HCl and stir for 15 minutes at room temperature.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Reported Yield: 91% (22.0 g) of (2-fluoropyridin-4-yl)boronic acid as a white solid.[5]

Logical Workflow for Assessing Synthesis Reproducibility

The following diagram illustrates a logical workflow for evaluating and comparing the reproducibility of different synthetic methods for a target compound like 1,2-Bis(2-fluoropyridin-4-yl)ethane.

A Define Target Molecule: This compound B Identify Potential Synthetic Routes (e.g., Negishi, Kumada, Suzuki) A->B C Literature Search for Each Route: Protocols, Yields, Purity Data B->C D Select Promising Routes for In-House Evaluation C->D E Define Key Performance Indicators (KPIs): Yield, Purity, Cost, Safety, Scalability D->E F Perform Synthesis in Lab 1 E->F G Perform Synthesis in Lab 2 (Different Personnel/Equipment) E->G H Analyze Results Against KPIs F->H G->H I Statistical Analysis of Reproducibility (e.g., Inter-laboratory Variation) H->I J Select Most Reproducible Method I->J K Optimization of Selected Method J->K L Final Standard Operating Procedure (SOP) K->L

Caption: Workflow for Reproducibility Assessment of a Chemical Synthesis.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro and in vivo anticancer efficacy of selected pyridine derivatives. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Data Presentation: Efficacy of Pyridine Derivatives

The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo antitumor activity of representative pyridine derivatives, including a notable example, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25).[1]

Table 1: In Vitro Cytotoxicity of Pyridine Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
SK-25 MiaPaCa-2 (Pancreatic)1.95--
Pyridine-Urea 8e MCF-7 (Breast)0.22 (48h)Doxorubicin1.93 (48h)
Pyridine-Urea 8n MCF-7 (Breast)1.88 (48h)Doxorubicin1.93 (48h)

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of SK-25 in Murine Models [1]

Animal ModelTreatment Dose (mg/kg)Tumor Inhibition (%)
Ehrlich Ascites Carcinoma (EAC)3094.71
Ehrlich Tumor (Solid)3059.06
Sarcoma-180 (Solid)3045.68

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.

In Vitro Cytotoxicity Assay (MTT Assay) [2][3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives (e.g., 0.1 to 100 µM) and incubated for an additional 48 or 72 hours.[2][3]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[3]

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model) [1]

This model is used to evaluate the effect of compounds on tumor growth in a living organism.

  • Animal Model: Swiss albino mice are used for this study.

  • Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells are inoculated intraperitoneally into the mice.

  • Compound Administration: The test compound (e.g., SK-25) is administered intraperitoneally at a specific dose (e.g., 20 or 30 mg/kg) for a predetermined period.[1]

  • Tumor Growth Monitoring: The antitumor effect is assessed by monitoring the increase in body weight, tumor volume, and the percentage of tumor growth inhibition.[1]

  • Data Analysis: The percentage of tumor growth inhibition is calculated using the formula: ((C-T)/C) x 100, where C is the average tumor weight/volume in the control group and T is the average tumor weight/volume in the treated group.

Visualizations: Pathways and Workflows

Signaling Pathway

A simplified representation of a generic signaling pathway often targeted by anticancer agents, such as the MAPK/ERK pathway which is involved in cell proliferation and survival.

MAPK_ERK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyridine Derivative Inhibitor->RAF Inhibition experimental_workflow synthesis Compound Synthesis (Pyridine Derivatives) invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro selection Lead Compound Selection invitro->selection invivo In Vivo Testing (e.g., Mouse Model) selection->invivo Potent Activity conclusion Conclusion selection->conclusion Low Activity data Data Analysis (Efficacy & Toxicity) invivo->data data->conclusion

References

Comparative Analysis of Fluorinated Pyridine Analogs as 2-Oxoglutarate Dependent Oxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the structure-activity relationship of fluorinated pyridine-2,4-dicarboxylate derivatives, offering insights for researchers, scientists, and drug development professionals.

Due to a lack of specific published research on the structure-activity relationship (SAR) of 1,2-Bis(2-fluoropyridin-4-yl)ethane analogs, this guide presents a comparative analysis of a closely related and well-documented class of compounds: fluorinated pyridine-2,4-dicarboxylate derivatives. These compounds have been identified as potent inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, a family of enzymes implicated in a variety of cellular processes and disease states. The following sections provide a comprehensive overview of their SAR, experimental protocols for their evaluation, and visual representations of the underlying scientific principles.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of fluorinated pyridine-2,4-dicarboxylate (2,4-PDCA) analogs was assessed against a panel of human 2OG oxygenases, including Aspartate/Asparagine-β-Hydroxylase (AspH), Factor Inhibiting HIF (FIH), and the histone lysine demethylase KDM4E. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of the impact of fluorine and trifluoromethyl substitutions at different positions on the pyridine ring.

CompoundSubstitutionAspH IC50 (μM)FIH IC50 (μM)KDM4E IC50 (μM)
Pyridine-2,4-dicarboxylate (2,4-PDCA)Unsubstituted~0.03--
3-Fluoropyridine-2,4-dicarboxylate3-Fluoro---
5-Fluoropyridine-2,4-dicarboxylate5-Fluoro~0.05--
3-(Trifluoromethyl)pyridine-2,4-dicarboxylate3-CF3---
5-(Trifluoromethyl)pyridine-2,4-dicarboxylate5-CF3---

Note: Specific IC50 values for all compounds against all enzymes were not available in the public domain. The table reflects the reported data indicating that fluorinated and trifluoromethylated derivatives were generally less potent inhibitors than the parent compound, 2,4-PDCA, with the exception of the 5-fluoro derivative which showed similar potency against AspH.[1]

Experimental Protocols

The synthesis and evaluation of these analogs followed rigorous experimental procedures to ensure the reliability of the SAR data.

Synthesis of Fluorinated 2,4-PDCA Derivatives

The synthesis of the fluorinated analogs involved a multi-step process. For example, 3-fluoropyridine-2,4-dicarboxylate was synthesized from its corresponding dimethyl ester via lithium hydroxide-mediated saponification, followed by purification using acidic ion exchange chromatography.[1] A similar strategy was employed for the 5-fluoro and trifluoromethylated derivatives, starting from appropriately substituted nicotinic acid precursors.[1]

In Vitro Enzyme Inhibition Assays

The inhibitory potency of the synthesized compounds was determined using in vitro assays with isolated recombinant human 2OG oxygenases.[1] The general principle of these assays involves measuring the activity of the enzyme in the presence of varying concentrations of the inhibitor. For histone lysine demethylases like KDM4E, this is often achieved using methods such as solid-phase extraction coupled to mass spectrometry to quantify the demethylation of a histone peptide substrate.[1] The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curves.

Visualizing the Scientific Workflow and Biological Context

To better understand the process of SAR studies and the biological relevance of these compounds, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead Compound Lead Compound Analog Design Analog Design Lead Compound->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays Data Analysis (IC50) Data Analysis (IC50) In Vitro Assays->Data Analysis (IC50) Identify SAR Trends Identify SAR Trends Data Analysis (IC50)->Identify SAR Trends Identify SAR Trends->Analog Design Iterative Refinement Optimized Analog Optimized Analog Identify SAR Trends->Optimized Analog

Caption: General workflow of a structure-activity relationship (SAR) study.

The diagram above illustrates the iterative cycle of designing, synthesizing, and testing new chemical entities to understand how structural modifications affect their biological activity. This process is fundamental to modern drug discovery.

Signaling_Pathway cluster_pathway 2-Oxoglutarate Dependent Oxygenase Activity 2OG_Oxygenase 2-Oxoglutarate Dependent Oxygenase Hydroxylated_Substrate Hydroxylated/ Demethylated Substrate 2OG_Oxygenase->Hydroxylated_Substrate Substrate Substrate (e.g., Histone Peptide) Substrate->2OG_Oxygenase Cellular_Response Downstream Cellular Response (e.g., Gene Expression) Hydroxylated_Substrate->Cellular_Response Inhibitor Fluorinated Pyridine Analog (Inhibitor) Inhibitor->2OG_Oxygenase Inhibition

Caption: Inhibition of 2-oxoglutarate dependent oxygenase signaling.

This diagram depicts the general mechanism of action for the fluorinated pyridine analogs. By inhibiting 2-oxoglutarate dependent oxygenases, these compounds can modulate the post-translational modification of various protein substrates, thereby influencing downstream cellular processes. This inhibitory action makes them valuable tools for studying the biological roles of these enzymes and as potential starting points for the development of new therapeutic agents.

References

Comparison of the spectroscopic signatures of 1,2-Bis(2-fluoropyridin-4-yl)ethane with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the spectroscopic signatures of 1,2-Bis(2-fluoropyridin-4-yl)ethane with structurally analogous compounds is presented for researchers, scientists, and professionals in drug development. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to delinate the structural and electronic properties of these molecules.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally related to this compound.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
4,4'-Bipyridine -8.68 (d), 7.55 (d)[1]
1,2-Di(pyridin-4-yl)ethane -8.45 (d), 7.10 (d), 2.95 (s)[2]
2-Fluoropyridine CDCl₃8.23 (m), 7.78 (m), 7.18 (m), 6.93 (m)[3]
3-Fluoropyridine -8.4 (m), 7.4 (m), 7.2 (m)[4]

Note: The expected ¹H NMR spectrum of this compound would likely show signals for the pyridine ring protons influenced by the fluorine substituent, and a singlet for the ethane bridge protons. The fluorine atom at the 2-position is expected to cause a downfield shift for the proton at the 6-position and introduce characteristic H-F coupling constants.

¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)Reference
4,4'-Bipyridine -150.5, 145.5, 121.5-
1,2-Di(pyridin-4-yl)ethane -150.0, 149.8, 124.0, 36.8[5]
2-Fluoropyridine CDCl₃163.2 (d), 147.1 (d), 139.8 (d), 122.1 (d), 109.1 (d)[6]
3-Fluoropyridine -157.9 (d), 145.2 (d), 136.1 (d), 124.1 (d), 123.9 (d)[7]

Note: In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridine rings will exhibit splitting due to C-F coupling. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two- or three-bond coupling constants.

IR Spectral Data
CompoundStateKey Vibrational Frequencies (cm⁻¹)Reference
4,4'-Bipyridine Solid1590 (C=C/C=N stretch), 1410, 990 (ring modes)[8]
1,2-Di(pyridin-4-yl)ethane -~3000 (C-H stretch), ~1600 (C=C/C=N stretch), ~1400 (ring modes)[9]
2-Fluoropyridine Liquid/Vapor~1250-1150 (C-F stretch)[4]

Note: The IR spectrum of this compound is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and a strong C-F stretching band in the 1250-1150 cm⁻¹ region.

Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key FragmentsReference
4,4'-Bipyridine Electron Ionization156155, 128, 78[10]
1,2-Di(pyridin-4-yl)ethane -18492[5]
2-Fluoropyridine Electron Ionization9770, 51[6]

Note: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the ethane bridge and loss of fluorine or HF.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Data Acquisition:

    • Introduce the sample into the ionization source.

    • For EI, the sample is vaporized and bombarded with a high-energy electron beam.

    • For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

    • The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison Sample Test Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI, ESI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Comparison Comparative Analysis with Similar Compounds NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Interpretation Structural Elucidation & Property Prediction Comparison->Interpretation

Caption: Workflow for spectroscopic analysis and comparison.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1,2-Bis(2-fluoropyridin-4-yl)ethane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical step in the development of chiral pharmaceuticals and fine chemicals. For novel compounds such as the chiral derivatives of 1,2-Bis(2-fluoropyridin-4-yl)ethane, selecting an appropriate and efficient analytical methodology is paramount. This guide provides a comparative overview of the primary chromatographic techniques for assessing enantiomeric purity, supported by experimental data and detailed protocols for analogous compounds, given the specific nature of the target molecule.

Comparison of Key Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most prevalent and powerful techniques for the separation of enantiomers.[1][2] The choice between these methods often depends on factors such as speed, solvent consumption, and the specific physicochemical properties of the analyte.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation based on differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.[3]
Speed Generally slower analysis times due to higher mobile phase viscosity.Faster separations due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[2][3]
Solvent Consumption Higher consumption of organic solvents, which can be costly and environmentally unfriendly.Significantly lower consumption of organic solvents, aligning with green chemistry principles.[2][3]
Resolution Can achieve high resolution, but method development can be time-consuming.Often provides unique selectivity and high efficiency, sometimes superior to HPLC for certain compounds.[1]
Applicability Broadly applicable to a wide range of compounds.Particularly advantageous for preparative scale separations and for polar compounds that are challenging to analyze by normal-phase HPLC.[1][2]
Cost Lower initial instrument cost compared to SFC.Higher initial instrument cost, but can be offset by lower solvent costs and increased throughput.

Experimental Protocols

While specific methods for this compound derivatives are not publicly available, the following protocols for structurally related chiral pyridine and bipyridine compounds can serve as a strong starting point for method development.

1. Chiral HPLC Method for Bipyridine Derivatives

This method is a representative approach for the analytical scale separation of chiral bipyridine compounds.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds. A common choice would be a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation. A small amount of an additive, such as diethylamine for basic compounds, may be required to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: The racemic or enantiomerically enriched sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

2. Chiral SFC Method for Nitrogen-Containing Heterocycles

SFC is a powerful alternative to HPLC, offering faster and greener separations.[4]

  • Instrumentation: An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR), coupled with a UV or PDA detector.

  • Chiral Stationary Phase (CSP): Similar to HPLC, polysaccharide-based CSPs are widely used. Columns are specifically packed and tested for SFC conditions.

  • Mobile Phase: Supercritical CO2 as the main mobile phase, with a small percentage of a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives like diethylamine may be used to improve the peak shape of basic analytes.

  • Flow Rate: Typically 2 - 5 mL/min.

  • Column Temperature: Often slightly elevated (e.g., 35-40 °C) to ensure the mobile phase remains in a supercritical state.

  • Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar) by the BPR.

  • Detection: UV detection, typically at the same wavelength as in HPLC.

  • Sample Preparation: The sample is dissolved in the modifier solvent or a compatible co-solvent.

3. Indirect Chiral Analysis via Derivatization

This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

  • Derivatization Reaction: The chiral derivative of this compound, if it contains a suitable functional group (e.g., an alcohol or amine), is reacted with a highly enantiomerically pure CDA (e.g., Mosher's acid chloride for alcohols/amines). The reaction should proceed to completion to avoid kinetic resolution.

  • Chromatographic Separation: The resulting diastereomeric mixture is then separated on a standard reversed-phase C18 column using a mobile phase such as acetonitrile/water or methanol/water with a suitable buffer.

  • Detection: UV or mass spectrometry (MS) detection can be used.

  • Quantification: The enantiomeric ratio is determined from the peak areas of the two diastereomers.

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing enantiomeric purity and the decision-making process for method selection.

EnantiomericPurityWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing racemic_standard Prepare Racemic Standard method_development Method Development (Screening CSPs & Mobile Phases) racemic_standard->method_development System Suitability enantioenriched_sample Prepare Enantioenriched Sample routine_analysis Routine Analysis enantioenriched_sample->routine_analysis method_validation Method Validation method_development->method_validation method_validation->routine_analysis peak_integration Peak Integration routine_analysis->peak_integration enantiomeric_excess Calculate Enantiomeric Excess (%ee) peak_integration->enantiomeric_excess reporting Reporting enantiomeric_excess->reporting

Caption: General workflow for assessing enantiomeric purity.

MethodSelection start Start: Assess Enantiomeric Purity direct_method Direct Method (Chiral Chromatography) start->direct_method indirect_method Indirect Method (Derivatization) start->indirect_method if direct fails or no CSP available hplc Chiral HPLC direct_method->hplc Standard choice sfc Chiral SFC direct_method->sfc For speed & green chemistry derivatize Derivatize with Chiral Agent indirect_method->derivatize end End: Report %ee hplc->end sfc->end achiral_hplc Achiral HPLC/GC derivatize->achiral_hplc achiral_hplc->end

Caption: Decision tree for selecting a chiral analysis method.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,2-Bis(2-fluoropyridin-4-yl)ethane, a halogenated pyridine derivative. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat or other suitable protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Quantitative Hazard Summary

The following table summarizes the key hazard statements and precautionary measures derived from analogous compounds.

Hazard CategoryGHS Hazard Statement (Presumed)Precautionary Statements (Examples)
Skin Corrosion/Irritation H315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P271: Use only outdoors or in a well-ventilated area.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container. The container must be compatible with halogenated organic compounds.[4]

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste .[4][5] Do not mix with non-halogenated waste, as this will increase the volume of hazardous waste.[4]

  • Incompatibilities: Avoid mixing with strong acids, bases, and oxidizing agents.[4][6]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]

  • The storage area should be away from sources of ignition and incompatible materials.[8]

4. Final Disposal:

  • Professional Disposal Service: The final disposal of the waste must be conducted through a licensed hazardous waste disposal company.[7]

  • Incineration: The recommended method for the disposal of halogenated and pyridine-containing waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[2][9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Wear Appropriate PPE start->ppe waste_container Select Labeled, Compatible Halogenated Waste Container ppe->waste_container collect_waste Collect Waste (Pure compound, solutions, contaminated materials) waste_container->collect_waste check_compat Check for Incompatibilities (Avoid acids, bases, oxidizers) collect_waste->check_compat segregate Segregate from Non-Halogenated Waste check_compat->segregate Compatible store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incineration Dispose via Licensed Facility (High-Temperature Incineration) contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 1,2-Bis(2-fluoropyridin-4-yl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 1,2-Bis(2-fluoropyridin-4-yl)ethane, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing on safety protocols for analogous chemical structures.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine-containing compounds. Always inspect gloves for tears or punctures before use and change them frequently.
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles, safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Body Protection Laboratory coatA fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material should be worn to protect the skin from accidental contact.
Respiratory Protection Fume hoodAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential to minimize risks during the handling of this compound. The following protocol outlines the key steps from preparation to disposal.

1. Preparation and Pre-Handling Check:

  • Ensure the work area within the chemical fume hood is clean and uncluttered.
  • Verify that an emergency eyewash station and safety shower are readily accessible.
  • Confirm that all necessary PPE is available and in good condition.
  • Review the experimental protocol and have all necessary reagents and equipment ready.

2. Handling the Compound:

  • Don the appropriate PPE as detailed in the table above.
  • Carefully open the container of this compound inside the fume hood.
  • Use appropriate tools (e.g., spatula, powder funnel) to weigh and transfer the compound. Avoid creating dust.
  • If dissolving the compound, add the solvent slowly and stir gently to avoid splashing.
  • Keep the container tightly sealed when not in use.

3. Post-Handling Procedures:

  • Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent and cleaning agent.
  • Properly clean all non-disposable equipment used.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including excess compound, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with pyridine-containing compounds.

  • Waste Disposal:

    • Dispose of the hazardous waste through an approved institutional or commercial waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the logical flow of operations.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare Fume Hood check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don PPE check_safety->don_ppe open_container 4. Open Container in Hood don_ppe->open_container weigh_transfer 5. Weigh and Transfer open_container->weigh_transfer perform_reaction 6. Conduct Experiment weigh_transfer->perform_reaction close_container 7. Seal Container perform_reaction->close_container decontaminate 8. Decontaminate Surfaces close_container->decontaminate collect_waste 9. Collect Hazardous Waste decontaminate->collect_waste dispose 10. Arrange for Disposal collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-fluoropyridin-4-yl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-fluoropyridin-4-yl)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.